3-Amino-4-(3-methyl-1-piperidinyl)benzamide
Description
Properties
IUPAC Name |
3-amino-4-(3-methylpiperidin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-3-2-6-16(8-9)12-5-4-10(13(15)17)7-11(12)14/h4-5,7,9H,2-3,6,8,14H2,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCECLIJCWZSIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656049 | |
| Record name | 3-Amino-4-(3-methylpiperidin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-42-2 | |
| Record name | 3-Amino-4-(3-methylpiperidin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-(3-methyl-1-piperidinyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-4-(3-methyl-1-piperidinyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide, a substituted benzamide derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines foundational information from chemical suppliers with theoretical predictions and established methodologies for analogous structures. The guide offers a proposed synthetic route, predicted physicochemical properties, a discussion of potential biological relevance based on structural motifs, and essential safety protocols. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both a summary of known attributes and a scientifically grounded framework for future empirical investigation.
Chemical Identity and Structure
This compound is a chemical compound featuring a benzamide core substituted with an amino group and a 3-methylpiperidine moiety. The precise arrangement of these functional groups is critical to its chemical reactivity and potential biological activity.
-
IUPAC Name: 3-amino-4-(3-methylpiperidin-1-yl)benzamide[1]
-
CAS Number: 915920-42-2[1]
-
Molecular Formula: C₁₃H₁₉N₃O[1]
-
Molecular Weight: 233.315 g/mol [1]
-
Canonical SMILES: CC1CCCN(C2=CC=C(C(N)=O)C=C2N)C1[1]
-
InChI Key: RCECLIJCWZSIRW-UHFFFAOYSA-N[1]
Physicochemical Properties
Direct experimental data for the physicochemical properties of this compound are not widely available. The following table summarizes the known information from suppliers and includes predicted values where experimental data is absent. These predictions are based on computational models and should be confirmed through empirical testing.
| Property | Value | Source |
| Physical State | Solid | Fluorochem[1] |
| Purity | ≥95.0% | Fluorochem[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for this compound has not been published, a plausible and efficient route can be designed based on established organic chemistry reactions, such as nucleophilic aromatic substitution and amide formation. The proposed synthesis starts from commercially available 4-fluoro-3-nitrobenzonitrile.
Causality Behind Experimental Choices:
The selection of a fluoro-nitro-aromatic precursor is strategic. The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution, and its activation is enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position. 3-methylpiperidine is chosen as the nucleophile to introduce the desired piperidinyl moiety. Subsequent reduction of the nitro group to an amine and hydrolysis of the nitrile to a primary amide are standard, high-yielding transformations.
Step-by-Step Methodology:
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 4-fluoro-3-nitrobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add 3-methylpiperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-(3-methyl-1-piperidinyl)-3-nitrobenzonitrile.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain 3-amino-4-(3-methyl-1-piperidinyl)benzonitrile.
Step 3: Hydrolysis of the Nitrile to Benzamide
-
To the aminobenzonitrile from Step 2, add a mixture of concentrated sulfuric acid (H₂SO₄) and water.
-
Heat the mixture to 80-100 °C for 2-4 hours.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Workflow Diagram:
Caption: Proposed synthesis of this compound.
Potential Biological Activity and Therapeutic Relevance
There is no published data on the biological activity of this compound. However, the structural motifs present in the molecule, namely the substituted benzamide and the piperidine ring, are common in a wide range of biologically active compounds.
-
Benzamide Moiety: Benzamide derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. Some substituted benzamides also show potential as anticancer and antimicrobial agents.
-
Piperidine Moiety: The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals. It can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets. Diaryl amino piperidines, for example, have been investigated as potent delta opioid receptor agonists for pain relief.
Given these precedents, this compound could be a candidate for screening in various biological assays, particularly those related to central nervous system disorders, oncology, or infectious diseases. The specific substitution pattern will ultimately determine its biological profile.
Spectroscopic Characterization (Predicted)
No experimental spectral data for this compound is publicly available. For a researcher who has synthesized this compound, the following are the expected key features in its spectra:
-
¹H NMR:
-
Signals in the aromatic region (around 6-8 ppm) corresponding to the protons on the benzene ring.
-
A broad singlet for the amino (NH₂) protons.
-
Signals corresponding to the protons on the piperidine ring, likely in the aliphatic region (1-4 ppm).
-
A doublet for the methyl group on the piperidine ring.
-
Broad signals for the amide (CONH₂) protons.
-
-
¹³C NMR:
-
Signals in the aromatic region (around 110-150 ppm).
-
A signal for the carbonyl carbon of the amide group (around 165-175 ppm).
-
Signals for the carbons of the piperidine ring and the methyl group.
-
-
IR Spectroscopy:
-
N-H stretching vibrations for the primary amine and amide groups (around 3200-3500 cm⁻¹).
-
C=O stretching of the amide group (around 1640-1680 cm⁻¹).
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the molecular weight of the compound (233.315).
-
Fragmentation patterns consistent with the loss of the amide group, the piperidine ring, or the methyl group.
-
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the functional groups present, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Hazards:
-
Aromatic amines can be toxic and may be skin and respiratory irritants.
-
Benzamide derivatives may be harmful if swallowed or inhaled.
-
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
-
In all cases of exposure, seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers by outlining its chemical identity, proposing a viable synthetic route, and discussing its potential biological relevance based on its structural components. The protocols and information presented herein are intended to facilitate future research and empirical validation of the properties of this intriguing molecule.
References
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PubChem. 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. [Link]
-
Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-8. [Link]
-
Yang, S., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of BAZ2-ICR: A Chemical Probe for BAZ2 Bromodomains
Introduction: Unveiling the Role of BAZ2 Bromodomains with a Potent Chemical Probe
The study of epigenetic regulation has unveiled a complex landscape of proteins that "read," "write," and "erase" histone modifications, thereby controlling gene expression. Among the "reader" domains, bromodomains have emerged as critical players in health and disease by recognizing acetylated lysine residues on histones and other proteins. The Bromodomain and Extra-Terminal Domain (BET) family of proteins has been the subject of intense investigation, leading to the development of numerous inhibitors. However, to truly understand the intricate tapestry of epigenetic control, it is imperative to develop selective chemical probes for non-BET bromodomains.
The BAZ2 (Bromodomain adjacent to zinc finger domain) family, comprising BAZ2A and BAZ2B, represents a compelling but challenging target. These proteins are implicated in chromatin remodeling and the regulation of non-coding RNAs.[1] To dissect their precise functions and validate them as potential therapeutic targets, potent, selective, and cell-permeable chemical probes are indispensable. This guide provides a comprehensive technical overview of the synthesis and characterization of BAZ2-ICR , a validated chemical probe for the BAZ2A and BAZ2B bromodomains.[2][3] Developed through a structure-guided design approach, BAZ2-ICR offers researchers a powerful tool to investigate the biology of these important epigenetic readers.[2]
The Genesis of BAZ2-ICR: A Structure-Guided Design Narrative
The development of BAZ2-ICR did not arise from a high-throughput screening campaign but rather from a meticulous, structure-driven optimization of a weakly active fragment hit. The initial hit compound displayed micromolar affinity for BAZ2A and BAZ2B.[2] X-ray crystallography of this initial fragment in complex with the BAZ2B bromodomain revealed a binding mode that was ripe for exploitation. The key insight was the potential to introduce a moiety that could mimic the acetyl-lysine binding motif and engage in crucial hydrogen bonding interactions within the binding pocket.
This led to a focused design and synthesis effort, culminating in the creation of BAZ2-ICR. A key feature of this optimized molecule is an intramolecular π-stacking interaction that contributes significantly to its enhanced potency and selectivity.[2] This design strategy underscores the power of integrating structural biology with medicinal chemistry to rapidly develop high-quality chemical probes.
Synthesis of BAZ2-ICR: A Detailed Protocol
The synthesis of BAZ2-ICR is a multi-step process that requires careful execution and purification. The following protocol is based on the methods described by Drouin et al. in the Journal of Medicinal Chemistry.[2]
Sources
3-Amino-4-(3-methyl-1-piperidinyl)benzamide as an epigenetic probe
An In-Depth Technical Guide to UNC0638: A Chemical Probe for the G9a/GLP Histone Methyltransferases
Executive Summary
UNC0638, chemically identified as 3-Amino-4-(3-methyl-1-piperidinyl)benzamide, is a potent, selective, and cell-permeable small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). As a high-quality chemical probe, it serves as an indispensable tool for interrogating the biological functions of the G9a/GLP complex, which is a primary driver of histone H3 lysine 9 mono- and dimethylation (H3K9me1/me2) in euchromatin. This guide provides a comprehensive overview of UNC0638's mechanism, protocols for its use, and the critical thinking required for robust experimental design and data interpretation.
Part 1: The G9a/GLP Epigenetic Axis: A Key Regulator of Transcriptional Repression
The state of chromatin, a complex of DNA and histone proteins, dictates gene expression. Post-translational modifications of histone tails are a fundamental mechanism of this regulation. The enzymes G9a and GLP play a critical role in this process.
-
The G9a/GLP Complex: In vivo, G9a and GLP exist predominantly as a functional heteromeric complex.[1][2] This complex is the primary enzymatic source for H3K9me1 and H3K9me2 in euchromatic regions of the genome.[2] These methylation marks are canonical signals for transcriptional repression.[3] They create binding sites for "reader" proteins like Heterochromatin Protein 1 (HP1), which further compact chromatin and silence gene expression.[4]
-
Biological Significance: The G9a/GLP complex is essential for normal development, as demonstrated by the embryonic lethality of knockout mice.[2][3] Its activity is crucial for maintaining cell identity, silencing pluripotent genes during differentiation, and regulating neuronal function.[3][4] Dysregulation of G9a/GLP has been implicated in various human cancers and other diseases, making it a compelling target for therapeutic investigation.[3][5]
-
The Role of a Chemical Probe: A chemical probe is a small molecule used to study the function of a specific protein target.[6] A high-quality probe like UNC0638 allows for the acute, reversible inhibition of G9a/GLP activity, enabling researchers to dissect its precise roles in cellular processes with temporal control that genetic methods like siRNA may not offer.[7][8]
Part 2: UNC0638 - A Selective G9a/GLP Inhibitor
UNC0638 was developed as a potent and selective chemical tool to investigate G9a/GLP biology.[8]
-
Chemical Identity:
-
Mechanism of Action: UNC0638 is a reversible inhibitor that is competitive with the histone peptide substrate.[7] Crystal structure data confirms that it occupies the substrate-binding groove of the enzyme's SET domain.[7][11] It does not compete with the methyl-donor cofactor, S-adenosyl-L-methionine (SAM). This specific mechanism of action is a hallmark of a well-characterized probe.[7][12]
Caption: Mechanism of UNC0638 as a substrate-competitive inhibitor of G9a/GLP.
Part 3: In Vitro & Cellular Characterization
The utility of a chemical probe is defined by its potency, selectivity, and cellular activity. UNC0638 excels in these areas.
Biochemical Potency & Selectivity
UNC0638 is a highly potent inhibitor of its primary targets with excellent selectivity over a wide range of other epigenetic and non-epigenetic targets.[13] This high degree of selectivity is crucial for ensuring that observed cellular effects are due to the inhibition of G9a/GLP and not off-target activities.
| Target | Activity | Value | Reference |
| G9a (EHMT2) | IC₅₀ | <15 nM | [13][14] |
| GLP (EHMT1) | IC₅₀ | 19 nM | [13][14] |
| SUV39H2 | IC₅₀ | >100,000 nM | [13] |
| SETD7 | IC₅₀ | >100,000 nM | [13] |
| SETD8 | IC₅₀ | >100,000 nM | [13] |
| PRMT3 | IC₅₀ | >100,000 nM | [13] |
| DNMT1 | IC₅₀ | >100,000 nM | [9] |
Cellular Activity
UNC0638 is cell-permeable and effectively reduces global levels of H3K9me2 in a dose-dependent manner.[11] A key feature is the significant window between its functional potency and any observed cellular toxicity, allowing for robust experiments without confounding cytotoxic effects.[7][13] In MDA-MB-231 breast cancer cells, UNC0638 reduces H3K9me2 levels with an IC₅₀ of 81 nM, while cellular toxicity is typically observed at concentrations greater than 5,000 nM.[13][15]
Part 4: Experimental Protocols & Best Practices
Pillar of Trustworthiness: The Critical Role of the Negative Control
A fundamental principle of using chemical probes is to include a negative control—a structurally similar molecule that is inactive against the intended target. This control helps to confirm that the observed phenotype is a direct result of inhibiting the target, rather than an off-target effect of the chemical scaffold.
For UNC0638, the ideal negative control is UNC0737 .[7][11] This compound is the N-methyl analog of UNC0638 and is >300-fold less potent against G9a/GLP.[7][11] Any experiment using UNC0638 should be run in parallel with an identical concentration of UNC0737. A robust result is one where a phenotype is observed with UNC0638 but not with UNC0737.
Protocol 1: Assessing Cellular Target Engagement via Immunoblotting for H3K9me2
This protocol verifies that UNC0638 is engaging its target in cells by measuring the downstream consequence: a reduction in the H3K9me2 mark.
Methodology:
-
Cell Plating: Plate cells (e.g., MDA-MB-231) in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of UNC0638 (e.g., 10 nM, 100 nM, 1 µM, 5 µM) and UNC0737 (at the highest concentration, e.g., 5 µM). Include a DMSO vehicle control.
-
Incubation: Incubate cells for 48-72 hours. The long duration is required to allow for histone turnover and dilution of the existing H3K9me2 mark.
-
Histone Extraction: Harvest cells and perform a histone extraction using an acid extraction protocol or a commercial kit.
-
Quantification: Quantify the extracted protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of histone extract onto a 15% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against H3K9me2.
-
Crucially, also probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands. Quantify band intensity using densitometry software. The expected result is a dose-dependent decrease in the H3K9me2 signal (normalized to total H3) with UNC0638 treatment, but not with DMSO or UNC0737.[7]
Caption: Experimental workflow for measuring H3K9me2 levels after UNC0638 treatment.
Protocol 2: Measuring Cellular Viability (MTT Assay)
This protocol is essential for determining the toxicity threshold of UNC0638 in your specific cell line, ensuring that phenotypic observations are not due to cell death.
Methodology:
-
Cell Plating: Plate cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add a wide dose-response of UNC0638 (e.g., 10 nM to 50 µM) to the wells.
-
Incubation: Incubate for the same duration as your primary experiment (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Expert Insights: Causality Behind Experimental Choices
-
Why a 48-72 hour time course? Histone modifications are relatively stable. Unlike inhibiting a kinase, where phosphorylation changes can be seen in minutes, observing a change in a histone mark like H3K9me2 requires time for cell division and histone turnover to dilute the pre-existing mark.[11]
-
Why normalize to Total H3? Normalizing the H3K9me2 signal to the total H3 signal accounts for any minor variations in protein loading between lanes, ensuring that a change in the modification is genuine and not an artifact of loading error.
-
Choosing a concentration: Start with a concentration that is ~10x the cellular IC₅₀ for H3K9me2 reduction (e.g., ~1 µM) to ensure robust target inhibition. Always confirm this concentration is well below the toxicity threshold determined by your viability assay.
Part 5: Applications in Epigenetic Research
UNC0638 has been instrumental in uncovering the roles of G9a/GLP in various biological contexts.
-
Reactivation of Silenced Genes: In mouse embryonic stem cells, UNC0638 treatment can reactivate G9a-silenced reporter genes in a concentration-dependent manner without inducing differentiation.[7][8]
-
Cancer Biology: G9a is overexpressed in many cancers. UNC0638 has been shown to suppress migration and invasion in models of triple-negative breast cancer by modulating the epithelial-mesenchymal transition (EMT).[5][16] It also reduces the clonogenicity of MCF7 breast cancer cells.[7][13]
-
Imprinting Disorders: In a mouse model of Prader-Willi syndrome (PWS), UNC0638 was shown to reactivate the epigenetically silenced maternal copies of PWS-candidate genes.[17] This provides a proof-of-principle for using epigenetic modulators as a potential therapeutic strategy for such disorders.[17]
-
Limitations: The primary limitation of UNC0638 is its poor pharmacokinetic profile, which makes it unsuitable for most in vivo studies in animal models due to high clearance and a short half-life.[13] For such studies, the related probe UNC0642, which has optimized PK properties, is recommended.[15]
Part 6: Conclusion
UNC0638 is a cornerstone chemical probe for the epigenetic field. Its high potency, clean selectivity profile, and well-characterized cellular activity, combined with the availability of a matched negative control, make it a powerful and reliable tool. By following robust experimental design that includes appropriate controls and validation of target engagement, researchers can confidently use UNC0638 to elucidate the critical roles of G9a/GLP-mediated H3K9 methylation in health and disease.
References
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Structural Genomics Consortium. (n.d.). UNC0638 Selective chemical probe for G9a/GLP methyltransferases. SGC. Retrieved from [Link]
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Tu, E., et al. (2018). UNC0638, a G9a inhibitor, suppresses epithelial-mesenchymal transition-mediated cellular migration and invasion in triple negative breast cancer. Molecular Medicine Reports, 17(2), 2239-2244. Retrieved from [Link]
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BPS Bioscience. (n.d.). UNC0638 G9a, GLP 27222. Retrieved from [Link]
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Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566-574. Retrieved from [Link]
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Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Carolina Digital Repository. Retrieved from [Link]
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Shinkai, Y., & Tachibana, M. (2011). H3K9 methyltransferase G9a and the related molecule GLP. Genes & Development, 25(8), 781-788. Retrieved from [Link]
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Tachibana, M., et al. (2005). Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9. Genes & Development, 19(7), 815-826. Retrieved from [Link]
-
Tachibana, M., et al. (2008). G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription. The EMBO Journal, 27(20), 2681-2690. Retrieved from [Link]
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Collins, R. E., & Cheng, X. (2010). A case study in cross-talk: the histone lysine methyltransferases G9a and GLP. Nuclear Receptor Signaling, 8, nrs.08005. Retrieved from [Link]
-
Liu, F., et al. (2013). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry, 56(21), 8931-8942. Retrieved from [Link]
-
Kim, Y., et al. (2017). Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome. Nature Medicine, 23(1), 941-950. Retrieved from [Link]
-
Liu, F., et al. (2011). Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. Journal of Medicinal Chemistry, 54(18), 6130-6143. Retrieved from [Link]
-
Müller, S., & Knapp, S. (2014). Open access chemical probes for epigenetic targets. Future Medicinal Chemistry, 6(1), 35-51. Retrieved from [Link]
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Deconvoluting the Target Landscape of BAZ2-ICR: A Technical Guide to Target Identification and Validation
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Rationale for Targeting BAZ2 Bromodomains
The Bromodomain and Extra-Terminal Domain (BET) family of proteins has been the focus of intense inhibitor development. However, beyond this well-explored family, many other bromodomains remain less characterized, representing a significant opportunity for novel therapeutic intervention. The Bromodomain Adjacent to Zinc finger (BAZ) family, particularly BAZ2A and BAZ2B, are crucial components of distinct chromatin-remodeling complexes that play pivotal roles in gene regulation.[1]
-
BAZ2A (TIP5): A core subunit of the Nucleolar Remodeling Complex (NoRC), which also contains the ATPase SMARCA5 (SNF2h).[1][2] NoRC is instrumental in establishing and maintaining heterochromatin at ribosomal DNA (rDNA) loci, thereby silencing the transcription of ribosomal RNA.[3][4][5] This function is critical for regulating cell growth and proliferation. BAZ2A achieves this by recognizing acetylated histone H4 at lysine 16 (H4K16ac) and recruiting histone deacetylases and DNA methyltransferases.[2] Given its role in silencing rRNA synthesis and its overexpression in malignancies like prostate cancer, BAZ2A is a compelling therapeutic target.[3][6][7][8]
-
BAZ2B: While less understood than its paralog, BAZ2B is a regulatory subunit of the BRF-1 and BRF-5 ISWI chromatin remodeling complexes.[9][10] It is implicated in regulating nucleosome mobilization and has been genetically linked to conditions such as developmental delay and autism spectrum disorder.[11][12] Its role in transcriptional regulation and chromatin organization makes it a target of significant interest.[9][10]
The development of potent and selective chemical probes is essential to dissect the specific functions of these proteins, moving beyond genetic techniques like RNAi which can have confounding effects due to the scaffolding nature of multi-domain proteins like BAZ2A/B.[1] BAZ2-ICR was designed as such a probe: a cell-active, selective, and potent inhibitor of the BAZ2A and BAZ2B bromodomains, enabling the precise investigation of their biological roles.[1][13][14]
BAZ2A/NoRC Signaling Pathway
The following diagram illustrates the central role of BAZ2A within the NoRC complex in mediating rDNA silencing.
Caption: BAZ2A recruitment to rDNA via pRNA and H4K16ac initiates chromatin silencing.
On-Target Engagement: Confirming BAZ2A and BAZ2B Inhibition
The foundational step in characterizing any inhibitor is to confirm its direct, high-affinity binding to the intended targets, both in purified systems and within the complex milieu of a living cell.
Biochemical Affinity and Potency
Causality: Before investing in complex cellular assays, it is imperative to establish a direct biophysical interaction between the compound and purified target proteins. Isothermal Titration Calorimetry (ITC) is the gold standard for this, as it provides a complete thermodynamic profile of the binding event without requiring labels or immobilization. It directly measures the heat released or absorbed during binding, allowing for the precise determination of the dissociation constant (Kd). Complementary assays like AlphaScreen are used to measure the half-maximal inhibitory concentration (IC50), which is a measure of the compound's functional potency in a biochemical context.
Quantitative Data Summary:
| Target | Assay Type | Metric | Value (nM) | Reference |
| BAZ2A | Isothermal Titration Calorimetry (ITC) | Kd | 109 | [15][16] |
| AlphaScreen | IC50 | 130 | [15][16] | |
| BAZ2B | Isothermal Titration Calorimetry (ITC) | Kd | 170 | [15][16] |
| AlphaScreen | IC50 | 180 | [15][16] |
These data confirm that BAZ2-ICR is a potent, nanomolar-range inhibitor of both BAZ2A and BAZ2B bromodomains in direct binding and biochemical inhibition assays.[16][17][18]
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Causality: Demonstrating binding to a purified protein is not sufficient; a successful probe must engage its target in the native cellular environment. CETSA provides this crucial evidence.[19] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand, its structure becomes more resistant to heat-induced denaturation.[20][21][22] By heating intact cells or cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift" (ΔTm) in the presence of a binding ligand. This is a direct readout of target engagement in a physiological context.[19][23]
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture & Treatment:
-
Culture human osteosarcoma (U2OS) or a relevant cell line to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or BAZ2-ICR at a final concentration of 1-10 µM for 1-2 hours.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using a specific primary antibody against BAZ2A or BAZ2B.
-
Quantify band intensities and plot the percentage of soluble protein against temperature to generate melt curves. The shift between the vehicle and BAZ2-ICR curves represents the ΔTm.
-
Self-Validation: The inclusion of a vehicle control at every temperature point is critical. A positive result is only considered valid if a clear, dose-dependent rightward shift in the melting curve is observed for the BAZ2-ICR-treated samples compared to the vehicle control.
Results for BAZ2-ICR: In thermal shift assays using purified bromodomain proteins, BAZ2-ICR induced a significant thermal stabilization of BAZ2A (ΔTm = 5.2 °C) and BAZ2B (ΔTm = 3.8 °C), confirming direct and robust target engagement.[1][14][24]
Cellular Target Engagement: Fluorescence Recovery After Photobleaching (FRAP)
Causality: To visually confirm that BAZ2-ICR can displace its target from chromatin in living cells, FRAP is an ideal technique. This assay measures the dynamics of fluorescently-tagged proteins. A GFP-tagged BAZ2A protein will be relatively immobile when bound to chromatin. When a region of the nucleus is photobleached, the recovery of fluorescence in that spot will be slow. If BAZ2-ICR effectively competes for the bromodomain's binding site, it will displace GFP-BAZ2A from chromatin, making it more mobile. This increased mobility results in a faster fluorescence recovery after photobleaching.
Experimental Protocol: BAZ2A-FRAP Assay
-
Cell Transfection:
-
Compound Treatment:
-
Incubate the transfected cells with 1 µM BAZ2-ICR or vehicle control for 1-2 hours prior to imaging.
-
-
Imaging and Photobleaching:
-
Mount the cells on a confocal microscope equipped for live-cell imaging.
-
Acquire pre-bleach images of a selected nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence into the bleached ROI.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the ROI over time.
-
Normalize the data to account for background and photobleaching during acquisition.
-
Fit the recovery curves to determine the mobile fraction and the half-time of recovery (t1/2).
-
Self-Validation: The non-binding mutant serves as a critical control. A successful experiment will show that treatment with BAZ2-ICR causes the recovery dynamics of the wild-type GFP-BAZ2A to become significantly faster and resemble those of the non-binding mutant.[16] This provides strong evidence of target displacement from chromatin.[1][16]
Off-Target Profiling: Establishing Selectivity
A high-quality chemical probe must not only be potent against its intended target but also highly selective, with minimal interactions with other proteins (off-targets) that could confound experimental results.
Selectivity Within the Bromodomain Family
Causality: Since many bromodomains share structural similarities in their acetyl-lysine binding pockets, it is crucial to assess an inhibitor's selectivity against a broad panel of family members. A comprehensive thermal shift assay, screening the compound against dozens of purified bromodomains, is an efficient and reliable method to generate a selectivity profile.
Quantitative Data Summary: Thermal Shift Assay vs. 47 Human Bromodomains [24]
| Target | Thermal Shift (ΔTm in °C) | Kd (µM) | Selectivity vs. BAZ2A (fold) |
| BAZ2A | 5.2 | 0.109 | - |
| BAZ2B | 3.8 | 0.170 | ~1.6 |
| CECR2 | 2.0 | 1.55 | ~15 |
| BRD4 | No significant shift | >50 (IC50) | >100 |
| Other 43 BRDs | No significant shift | - | >100 |
Data compiled from multiple sources.[1][14][15][24]
The results demonstrate excellent selectivity. BAZ2-ICR shows a significant thermal shift only for BAZ2A and BAZ2B.[1] A minor but measurable interaction was detected with CECR2; however, subsequent ITC measurements confirmed a 15-fold selectivity for BAZ2A over CECR2.[1][15][24] Critically, no significant activity was observed against the highly-studied BET family member BRD4, confirming selectivity in both thermal shift and cellular FRAP assays.[15][24]
Proteome-Wide Unbiased Target Deconvolution
Causality: While panel screening is informative, it is inherently biased as it only tests for interactions with known proteins. To uncover unexpected off-targets and gain a global understanding of a compound's selectivity, unbiased proteomic approaches are necessary.[25] Methods like Thermal Proteome Profiling (TPP) and affinity enrichment chemoproteomics can survey thousands of proteins simultaneously.[20][26][27]
Methodology 1: Thermal Proteome Profiling (TPP / Proteome-wide CETSA)
TPP expands the CETSA principle to the entire proteome using quantitative mass spectrometry.[20] Instead of a Western blot, the soluble fractions from heated cell lysates are analyzed by LC-MS/MS. This generates melt curves for thousands of proteins in parallel, revealing any protein that is significantly stabilized (a potential target) or destabilized by the compound.
Caption: Workflow for Thermal Proteome Profiling to identify global targets.
Methodology 2: Affinity Enrichment Chemoproteomics
This technique uses the compound itself as "bait" to capture its binding partners.[26] A close analog of BAZ2-ICR with a functional handle is synthesized and immobilized on beads. These beads are incubated with a cell lysate, allowing the compound to bind to its target proteins. After washing away non-specific binders, the captured proteins are identified by mass spectrometry.
Self-Validation: The key to this method's validity is the competition experiment.[26][28][29] The lysate is pre-incubated with increasing concentrations of free, unmodified BAZ2-ICR before being added to the affinity beads. True targets will show a dose-dependent decrease in binding to the beads as they are outcompeted by the free compound. This powerful approach distinguishes genuine interactors from proteins that merely stick non-specifically to the beads.
Conclusion
The characterization of BAZ2-ICR serves as a paradigm for the rigorous identification and validation of a chemical probe's biological targets. Through a multi-faceted approach combining direct biochemical assays (ITC, AlphaScreen), cellular target engagement confirmation (CETSA, FRAP), and broad selectivity profiling (bromodomain panels, proteomics), a comprehensive picture of its target landscape emerges. BAZ2-ICR is a highly potent and selective antagonist of the BAZ2A and BAZ2B bromodomains.[15] Its well-defined on-target activity and clean off-target profile, particularly its lack of activity against the BET family, establish it as an invaluable tool for dissecting the downstream biological consequences of BAZ2 bromodomain inhibition in health and disease.
References
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- Title: Structure enabled design of BAZ2-ICR, a chemical probe targeting the bromodomains of BAZ2A and BAZ2B Source: The Institute of Cancer Research URL
- Title: BAZ2A - Grokipedia Source: Grokipedia URL
- Title: Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B Source: PMC - NIH URL
- Title: BAZ2-ICR - the Chemical Probes Portal Source: Chemical Probes Portal URL
- Source: MedchemExpress.
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- Title: Quantitative Proteomics for Target Deconvolution and Selectivity Profiling Source: Evotec URL
- Title: Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling Source: Europe PMC URL
- Title: BAZ2A - Bromodomain adjacent to zinc finger domain protein 2A - Homo sapiens (Human)
- Title: Little-known gene tied to autism, developmental delay Source: The Transmitter URL
- Title: Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome Source: Springer Nature Experiments URL
- Title: BAZ2-ICR A chemical probe for BAZ2A/B bromodomains Source: Structural Genomics Consortium URL
- Title: BAZ2B - Bromodomain adjacent to zinc finger domain protein 2B - Homo sapiens (Human)
- Title: Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex Source: NIH URL
- Title: Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: BAZ2A - Wikipedia Source: Wikipedia URL
- Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL
- Title: BAZ2A bromodomain adjacent to zinc finger domain 2A [ (human)
- Title: Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms Source: ACS Publications URL
- Title: Rapid profiling of protein kinase inhibitors by quantitative proteomics Source: RSC Publishing URL
- Title: BAZ2-ICR Source: BroadPharm URL
- Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL
- Title: Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex Source: PubMed URL
- Title: BAZ2-ICR | Bromodomain Inhibitors Source: R&D Systems URL
- Title: Structural basis of the TAM domain of BAZ2A in binding to DNA or RNA independent of methylation status Source: PMC - PubMed Central URL
- Title: Identification of a BAZ2A Bromodomain Hit Compound by Fragment Joining Source: ACS Publications URL
- Title: BAZ2A-RNA mediated association with TOP2A and KDM1A represses genes implicated in prostate cancer Source: PMC - NIH URL
- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL
- Title: CETSA Source: CETSA URL
- Title: BAZ2-ICR | Bromodomains Source: Tocris Bioscience URL
- Title: BAZ2B haploinsufficiency as a cause of developmental delay, intellectual disability and autism spectrum disorder Source: Request PDF - ResearchGate URL
- Title: A brief introduction to chemical proteomics for target deconvolution Source: European Review for Medical and Pharmacological Sciences URL
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A Deep Dive into the Selectivity of BAZ2-ICR: A Technical Guide for Researchers
Introduction: The Therapeutic Promise of Targeting BAZ2 Bromodomains
The landscape of epigenetic drug discovery is continually evolving, with bromodomain-containing proteins emerging as a critical target class. Among these, the BAZ2A and BAZ2B proteins, integral components of chromatin remodeling complexes, have garnered significant attention for their roles in gene silencing and their implications in various pathologies.[1][2] BAZ2A, in particular, is overexpressed in prostate cancer and is associated with aggressive forms of the disease, making it a compelling therapeutic target.[3][4][5][6] The development of potent and selective chemical probes is paramount to dissecting the biological functions of these proteins and validating them as drug targets. BAZ2-ICR is a potent, cell-active, and orally bioavailable inhibitor of the BAZ2A and BAZ2B bromodomains, serving as a critical tool for researchers in this field.[7][8] This in-depth technical guide provides a comprehensive overview of the selectivity profile of BAZ2-ICR, detailing the experimental methodologies used to characterize its binding affinity and specificity against other bromodomains.
The BAZ2-ICR Selectivity Profile: A Quantitative Analysis
BAZ2-ICR was developed through a structure-based design approach to create a highly potent and selective inhibitor of the BAZ2A and BAZ2B bromodomains.[7] Its selectivity is a key attribute that enables researchers to probe the specific functions of BAZ2A/B with confidence, minimizing off-target effects that could confound experimental results.
The inhibitor demonstrates nanomolar potency against its primary targets, with a dissociation constant (Kd) of 109 nM for BAZ2A and 170 nM for BAZ2B, as determined by Isothermal Titration Calorimetry (ITC).[5][9] The corresponding IC50 values from AlphaScreen assays are 130 nM and 180 nM for BAZ2A and BAZ2B, respectively.[9][10]
A comprehensive assessment of BAZ2-ICR's selectivity was conducted against a panel of 47 human bromodomains using a thermal shift assay. The results revealed a remarkable degree of selectivity, with greater than 100-fold selectivity over most other bromodomains.[9][10][11] The most significant off-target activity was observed for CECR2, with a Kd of 1.55 µM, representing a 10- to 15-fold lower affinity compared to BAZ2A/B.[5][7][9] This high degree of selectivity is crucial for its utility as a chemical probe.
To further confirm its specificity, BAZ2-ICR was also screened against a panel of 55 receptors and ion channels, where it showed a clean profile with no significant off-target binding.[5][7]
Table 1: Quantitative Selectivity Profile of BAZ2-ICR
| Target Bromodomain | Assay Type | Binding Affinity (Kd/IC50) | Selectivity Fold (vs. BAZ2A) | Reference |
| BAZ2A | ITC | 109 nM (Kd) | - | [5][9] |
| AlphaScreen | 130 nM (IC50) | - | [9][10] | |
| BAZ2B | ITC | 170 nM (Kd) | ~1.6x | [5][9] |
| AlphaScreen | 180 nM (IC50) | ~1.4x | [9][10] | |
| CECR2 | ITC | 1.55 µM (Kd) | ~14x | [5][7][9] |
| BRD4 | AlphaScreen | >50 µM | >384x | [5] |
| Panel of 47 other Bromodomains | Thermal Shift | - | >100x | [9][10] |
Experimental Workflows for Determining Inhibitor Selectivity
The characterization of a chemical probe's selectivity is a multi-faceted process that employs a suite of biophysical and cellular assays. Below are detailed protocols for the key experimental workflows used to establish the selectivity profile of BAZ2-ICR.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation:
-
Express and purify the recombinant bromodomain proteins (e.g., BAZ2A, BAZ2B, CECR2) to >95% purity.
-
Perform dialysis of the protein into the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching.
-
Dissolve BAZ2-ICR in the same dialysis buffer to a concentration of approximately 10-20 times the protein concentration in the sample cell.
-
Thoroughly degas both the protein and inhibitor solutions to prevent air bubbles.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the BAZ2-ICR solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration and Data Acquisition:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to displace any material from the syringe tip, and discard this data point from the analysis.
-
Carry out a series of subsequent injections (e.g., 20-30 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.
-
Perform a control titration by injecting the inhibitor solution into the buffer-filled sample cell to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks of the binding isotherm to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
-
AlphaScreen Assay for High-Throughput Affinity Determination
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that is highly amenable to high-throughput screening and determination of inhibitor IC50 values.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).
-
Use a biotinylated histone peptide (e.g., H4K16ac) as the substrate.
-
Use a tagged bromodomain protein (e.g., His-tagged or GST-tagged BAZ2A).
-
Prepare serial dilutions of BAZ2-ICR in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the tagged bromodomain protein and the biotinylated histone peptide to the wells.
-
Add the serially diluted BAZ2-ICR or DMSO (vehicle control) to the respective wells.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibration.
-
Add Streptavidin-coated Donor beads and Ni-NTA-coated (for His-tagged protein) or anti-GST-coated (for GST-tagged protein) Acceptor beads.
-
Incubate in the dark at room temperature for a further period (e.g., 60 minutes).
-
-
Signal Detection and Data Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal will be inversely proportional to the concentration of the inhibitor.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
BROMOscan® for Broad Selectivity Profiling
BROMOscan® is a proprietary competition binding assay platform that allows for the screening of inhibitors against a large panel of bromodomains to quantitatively assess their selectivity.[7]
The assay principle involves the competition between the test compound (BAZ2-ICR) and a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR. A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding. By measuring this at various concentrations, a dissociation constant (Kd) can be determined.[7]
Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement
FRAP is a powerful in-cell technique to assess whether an inhibitor can engage its target in a cellular context. It measures the mobility of a fluorescently tagged protein, which is influenced by its binding to chromatin.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., U2OS) on glass-bottom dishes.
-
Transfect the cells with a vector expressing the full-length bromodomain protein fused to a fluorescent protein (e.g., GFP-BAZ2A).
-
As a control, use a binding-deficient mutant (e.g., GFP-BAZ2A N1873F).[7]
-
-
Inhibitor Treatment:
-
Treat the transfected cells with BAZ2-ICR at the desired concentration (e.g., 1 µM) for a specified duration.
-
Include a vehicle-treated control group.
-
-
FRAP Microscopy:
-
Identify a region of interest (ROI) within the nucleus of a fluorescent cell.
-
Acquire a pre-bleach image.
-
Photobleach the ROI with a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the recovery curve.
-
Calculate the mobile fraction and the half-maximal recovery time (t½). A faster recovery time for the inhibitor-treated cells compared to the vehicle control indicates displacement of the bromodomain from chromatin.[7]
-
Conclusion: BAZ2-ICR as a Gold Standard Chemical Probe
The comprehensive selectivity profiling of BAZ2-ICR, through a combination of rigorous biophysical and cellular assays, establishes it as a high-quality chemical probe for the BAZ2A and BAZ2B bromodomains. Its potent on-target activity, coupled with a clean off-target profile, provides researchers with a reliable tool to investigate the biological roles of BAZ2 proteins in health and disease. The detailed experimental workflows provided in this guide serve as a valuable resource for scientists seeking to characterize the selectivity of their own bromodomain inhibitors, ensuring the generation of robust and reproducible data.
References
-
Structural Genomics Consortium. BAZ2-ICR A chemical probe for BAZ2A/B bromodomains. [Link]
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Gu, L., et al. (2015). BAZ2A (TIP5) is involved in epigenetic alterations in prostate cancer and its overexpression predicts disease recurrence. Nature Genetics, 47(1), 22-30. [Link]
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Pietrzak, K., et al. (2021). BAZ2A-mediated repression via H3K14ac-marked enhancers promotes prostate cancer stem cells. EMBO Reports, 22(9), e52392. [Link]
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Drouin, L., et al. (2015). Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B. Journal of Medicinal Chemistry, 58(6), 2553-2559. [Link]
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Chemical Probes Portal. BAZ2-ICR. [Link]
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Peña-Hernández, R., et al. (2023). BAZ2A-RNA mediated association with TOP2A and KDM1A represses genes implicated in prostate cancer. Life Science Alliance, 6(6), e202301950. [Link]
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Gatchalian, J., et al. (2023). Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex. Nucleic Acids Research, 51(21), 11376-11391. [Link]
-
Wang, D., et al. (2024). The Role of BAZ2-dependent Chromatin Remodeling in Suppressing G4 DNA Structures and Associated Genomic Instability. bioRxiv. [Link]
-
Probes & Drugs. BAZ2-ICR (PD000001, RRZVGDGTWNQAPW-UHFFFAOYSA-N). [Link]
-
Eurofins Discovery. BROMOscan Technology. [Link]
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- 7. Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe BAZ2-ICR | Chemical Probes Portal [chemicalprobes.org]
- 10. BAZ2-ICR (PD000001, RRZVGDGTWNQAPW-UHFFFAOYSA-N) [probes-drugs.org]
- 11. BAZ2-ICR | Bromodomains | Tocris Bioscience [tocris.com]
Unveiling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of BAZ2-ICR
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Epigenetic Reader BAZ2
In the intricate landscape of epigenetic regulation, bromodomains have emerged as critical "readers" of histone acetylation, playing a pivotal role in chromatin remodeling and gene transcription.[1] The BAZ2 (Bromodomain adjacent to zinc finger domain) family of proteins, particularly BAZ2A and its homolog BAZ2B, are integral components of chromatin remodeling complexes.[1][2] BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the silencing of ribosomal RNA transcription.[2] Given their role in fundamental cellular processes, the BAZ2 bromodomains have garnered significant interest as potential therapeutic targets. This guide provides an in-depth technical exploration of BAZ2-ICR, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains, focusing on its structure-activity relationship (SAR) and the methodologies employed in its characterization.
The Genesis of a Probe: From a Weak Hit to a Potent Inhibitor
The journey to discover BAZ2-ICR began with the identification of a weakly potent initial hit, compound 1 , which exhibited IC50 values of 51 µM and 26 µM against BAZ2A and BAZ2B, respectively.[1][3] This modest starting point provided a crucial foothold for a structure-guided design campaign aimed at significantly enhancing potency and selectivity.
The optimization strategy was heavily reliant on the co-crystal structure of an early analog with the BAZ2B bromodomain, which revealed a shallow and challenging binding pocket.[3] A key insight from this structural information was the potential to exploit an intramolecular π-stacking interaction to effectively occupy this open pocket.[1][3] This led to the design and synthesis of a series of analogs, systematically modifying different regions of the initial scaffold.
Structure-Activity Relationship (SAR) Insights
The development of BAZ2-ICR (compound 13 ) involved a meticulous two-cycle design and synthesis process that resulted in a greater than 100-fold improvement in potency.[3] The core of this optimization was the strategic replacement of a phenyl group in the initial hit with moieties that could better mimic the acetyl-lysine binding motif and engage in favorable interactions within the binding pocket.
A pivotal moment in the optimization was the replacement of a triazole with a pyrazole ring, which led to a significant 5-fold increase in activity.[3] This modification, along with other strategic changes, culminated in BAZ2-ICR, which demonstrated IC50 values of 130 nM for BAZ2A and 180 nM for BAZ2B.[3]
The remarkable potency of BAZ2-ICR is largely attributed to a key intramolecular aromatic stacking interaction.[1][3] This feature allows the molecule to adopt a conformation that provides excellent shape complementarity to the relatively open BAZ2 binding site, maximizing both polar and hydrophobic interactions.[1][3]
Quantifying Potency and Selectivity: A Multi-Assay Approach
A rigorous and multi-faceted approach was employed to characterize the binding affinity and selectivity profile of BAZ2-ICR. This involved a combination of biochemical and biophysical assays, each providing a unique and complementary piece of the puzzle.
Data Presentation: BAZ2-ICR Binding Affinity and Selectivity
| Target | IC50 (nM)[3][4] | Kd (nM)[3][5] | Thermal Shift (ΔTm °C)[3][5] |
| BAZ2A | 130 | 109 | 5.2 |
| BAZ2B | 180 | 170 | 3.8 |
| CECR2 | - | 1550 | 2.0 |
| BRD4 | >50,000 | - | No significant shift |
This comprehensive dataset firmly establishes BAZ2-ICR as a potent and selective dual inhibitor of BAZ2A and BAZ2B, with a significant selectivity window over other bromodomain families, particularly the BET family (e.g., BRD4).[3][5]
Visualizing the Interaction: The BAZ2-ICR/BAZ2B Co-Crystal Structure
The co-crystal structure of BAZ2-ICR bound to the BAZ2B bromodomain (PDB ID: 4XUB) provides a detailed atomic-level understanding of the key interactions driving its potent and selective inhibition.[5][6][7]
Caption: Key interactions between BAZ2-ICR and the BAZ2B binding pocket.
Analysis of the co-crystal structure reveals that the pyrazole moiety of BAZ2-ICR acts as an effective acetyl-lysine mimetic, forming crucial hydrogen bonds with the side chains of Asn1944 and Tyr1901.[8] The benzonitrile ring engages in a hydrogen bond with the backbone of Leu1891 and makes hydrophobic contact with Leu1897.[1] The overall conformation of BAZ2-ICR is stabilized by van der Waals interactions with the WPF (Trp-Pro-Phe) shelf, a conserved feature of bromodomain binding pockets.[9]
Experimental Protocols: A Guide to Characterization
The following protocols provide a detailed, step-by-step methodology for the key experiments used to characterize the structure-activity relationship of BAZ2-ICR.
Experimental Workflow
Caption: Workflow for the characterization of BAZ2-ICR.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Potency Determination
This assay is a bead-based, non-radioactive method used to measure the inhibition of the interaction between the BAZ2 bromodomain and an acetylated histone peptide.
Principle: Donor and acceptor beads are brought into proximity through their binding to the BAZ2 protein and a biotinylated acetylated peptide, respectively. Upon laser excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. An inhibitor disrupts this interaction, resulting in a decrease in the light signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of BAZ2-ICR in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare solutions of His-tagged BAZ2A or BAZ2B protein and a biotinylated acetylated histone H3 peptide (e.g., H3K14ac) in assay buffer.
-
Prepare suspensions of streptavidin-coated donor beads and nickel chelate acceptor beads in the dark.
-
-
Assay Plate Setup (384-well format):
-
Add the BAZ2-ICR dilutions to the assay plate.
-
Add the BAZ2 protein to all wells.
-
Add the biotinylated histone peptide to all wells except the negative control.
-
Incubate at room temperature for 30 minutes.
-
-
Bead Addition:
-
Add the acceptor beads to all wells and incubate for 60 minutes in the dark.
-
Add the donor beads to all wells and incubate for a further 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics
ITC directly measures the heat released or absorbed during the binding of BAZ2-ICR to the BAZ2 bromodomain, providing a complete thermodynamic profile of the interaction.
Principle: A solution of BAZ2-ICR is titrated into a solution of the BAZ2 protein in the sample cell of a calorimeter. The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dialyze the BAZ2A or BAZ2B protein extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Dissolve BAZ2-ICR in the final dialysis buffer to ensure a perfect buffer match.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the BAZ2 protein into the sample cell (typically at a concentration of 10-20 µM).
-
Load the BAZ2-ICR solution into the injection syringe (typically at a 10-fold higher concentration than the protein).
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution, allowing the system to reach equilibrium between each injection.
-
-
Data Acquisition:
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.
-
Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement
FRAP is a live-cell imaging technique used to assess the ability of BAZ2-ICR to displace the BAZ2 protein from chromatin.
Principle: A GFP-tagged BAZ2 protein is expressed in cells. A small region of the nucleus is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that region is monitored. If an inhibitor displaces the GFP-BAZ2 from the less mobile chromatin, the recovery will be faster.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture U2OS (human osteosarcoma) cells in appropriate media.
-
Transfect the cells with a plasmid encoding a GFP-BAZ2A fusion protein.
-
-
Inhibitor Treatment:
-
Treat the transfected cells with BAZ2-ICR (e.g., 1 µM) or a vehicle control (DMSO) for a defined period.
-
In some cases, co-treatment with a histone deacetylase inhibitor (HDACi) like SAHA can enhance the assay window by increasing histone acetylation.[10]
-
-
FRAP Imaging:
-
Mount the cells on a confocal microscope equipped for live-cell imaging.
-
Acquire pre-bleach images of the GFP signal in the nucleus.
-
Photobleach a small, defined region of interest (ROI) within the nucleus using a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Normalize the recovery data to account for photobleaching during image acquisition.
-
Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t1/2). A faster recovery indicates displacement of the protein from chromatin.
-
Conclusion: BAZ2-ICR as a Cornerstone for Future Research
BAZ2-ICR stands as a testament to the power of structure-guided drug design in tackling challenging epigenetic targets.[1][3] Its well-characterized potency, selectivity, and cellular activity make it an invaluable tool for elucidating the biological functions of the BAZ2A and BAZ2B bromodomains.[3][5] The detailed methodologies outlined in this guide provide a robust framework for researchers to not only utilize BAZ2-ICR effectively but also to guide the development of the next generation of bromodomain inhibitors. The continued exploration of the structure-activity relationships of such chemical probes will undoubtedly pave the way for novel therapeutic strategies targeting the intricate machinery of epigenetic regulation.
References
-
Drouin, L. et al. Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B. J. Med. Chem.58 , 2553–2559 (2015). [Link]
-
Figshare. Collection - Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B - Journal of Medicinal Chemistry. [Link]
-
Drouin, L. et al. Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B. ACS Publications[Link]
-
The Institute of Cancer Research. Structure enabled design of BAZ2-ICR, a chemical probe targeting the bromodomains of BAZ2A and BAZ2B. [Link]
-
Ferguson, F. M. et al. Targeting Low-Druggability Bromodomains: Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain. J. Med. Chem.56 , 10184–10187 (2013). [Link]
-
Gao, Y. et al. Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex. Nucleic Acids Res.51 , 10555–10571 (2023). [Link]
-
Spiliotopoulos, D. et al. Structural Analysis of Small Molecule Binding to the BAZ2A and BAZ2B Bromodomains. Unitn-Iris[Link]
-
RCSB PDB. 4XUB: Crystal Structure of the bromodomain of human BAZ2B in complex with BAZ2-ICR chemical probe. [Link]
-
Spiliotopoulos, D. et al. Structural Analysis of Small Molecule Binding to the BAZ2A and BAZ2B Bromodomains. ResearchGate[Link]
-
Spiliotopoulos, D. et al. Structural Analysis of Small-Molecule Binding to the BAZ2A and BAZ2B Bromodomains. Semantics Scholar[Link]
-
Structural Genomics Consortium. BAZ2-ICR A chemical probe for BAZ2A/B bromodomains. [Link]
-
Lolli, G. et al. Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing. ACS Med. Chem. Lett.13 , 1416–1424 (2022). [Link]
-
Proteopedia. 4xub. [Link]
-
Wang, L. et al. Binding Selectivity of Inhibitors toward Bromodomains BAZ2A and BAZ2B Uncovered by Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations. ACS Omega6 , 11135–11147 (2021). [Link]
-
Dal Zuffo, R. et al. Reevaluation of bromodomain ligands targeting BAZ2A. UZH Zurich Open Repository and Archive[Link]
-
Ciulli, A. et al. BAZ2B bromodomain. (A) Superposition of the x-ray structure of BAZ2B... ResearchGate[Link]
-
Ciulli, A. et al. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io[Link]
-
Drouin, L. et al. Structure enabled design of BAZ2-ICR, a chemical probe targeting the bromodomains of BAZ2A and BAZ2B. ResearchGate[Link]
-
Chemical Probes Portal. BAZ2-ICR. [Link]
-
Spiliotopoulos, D. et al. (A,B) FRAP assay for compounds 6, 7, 13, 16, and 17; U2OS cells were... ResearchGate[Link]
-
Reaction Biology. BAZ2B Bromodomain Assay Service (AlphaScreen). [Link]
-
BMG LABTECH. AlphaScreen. [Link]
-
Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
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Methodological & Application
Protocol for using 3-Amino-4-(3-methyl-1-piperidinyl)benzamide in cell culture
An In-Depth Guide for the Investigation of Novel PARP Inhibitors in Cell Culture, with a Focus on 3-Amino-4-(3-methyl-1-piperidinyl)benzamide
Senior Application Scientist Note: The compound "this compound" is a structurally interesting molecule that, based on its 3-aminobenzamide core, is hypothesized to function as a Poly(ADP-ribose) polymerase (PARP) inhibitor. While this specific molecule is available commercially, a review of the current scientific literature reveals a lack of published data regarding its biological activity and specific protocols for its use in cell culture.
Therefore, this document provides a comprehensive guide for researchers on how to approach the characterization and application of a novel potential PARP inhibitor, such as this compound, in a cell culture setting. The protocols and principles outlined below are based on established methodologies for well-characterized PARP inhibitors.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2] PARP1, the most abundant of these enzymes, detects single-strand breaks in DNA. Upon detection, it synthesizes and transfers chains of poly(ADP-ribose) (PAR) to itself and other proteins, recruiting the machinery necessary for DNA repair.[1]
PARP inhibitors are a class of targeted cancer therapies that exploit the concept of "synthetic lethality."[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated repair leads to an accumulation of DNA damage and, ultimately, cell death.[4] The core mechanism of these inhibitors involves competing with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's catalytic domain.[4]
The chemical structure of this compound contains a 3-aminobenzamide moiety, a well-known pharmacophore for PARP inhibition. 3-aminobenzamide itself is a first-generation PARP inhibitor and has been used extensively in research to study the effects of PARP inhibition.[5][6][7][8][9]
Getting Started: Physicochemical Characterization
Before initiating cell-based assays, it is critical to determine the fundamental physicochemical properties of your novel compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 915920-42-2 | [10] |
| Molecular Weight | 233.315 g/mol | [10] |
| Physical State | Solid | [10] |
| Purity | >95.0% | [10] |
Protocol for Determining Solubility
Objective: To determine the optimal solvent and maximum stock concentration for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, molecular biology grade
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Initial Solvent Testing:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into separate microcentrifuge tubes.
-
Add a defined volume of solvent (e.g., 100 µL) to each tube to achieve a high starting concentration (e.g., 10 mg/mL). Test with DMSO and ethanol.
-
Vortex thoroughly for 2-5 minutes.
-
Visually inspect for complete dissolution. If not dissolved, gently warm the solution (e.g., to 37°C) and vortex again.
-
If the compound dissolves, this can be considered a potential stock concentration.
-
-
Determining Maximum Stock Concentration in the Chosen Solvent (e.g., DMSO):
-
Start with a known mass of the compound.
-
Add the solvent incrementally, vortexing and warming as needed, until the compound is fully dissolved.
-
Calculate the final concentration (in mM). It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) if possible.
-
-
Assessing Solubility in Aqueous Media:
-
Prepare a series of dilutions of your DMSO stock solution in your cell culture medium (e.g., DMEM or RPMI-1640).
-
Observe for any precipitation. The highest concentration that remains in solution is the maximum working concentration in your cell culture experiments. Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
In Vitro Assays: Characterizing Biological Activity
The following protocols provide a framework for assessing the biological effects of a novel PARP inhibitor in cell culture.
Protocol 1: Cell Viability Assay (Dose-Response Curve)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines for comparison)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range for novel compounds is from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell doubling time, typically 48-72 hours.
-
-
Assessing Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Caption: Workflow for Determining IC50 of a Novel Compound.
Protocol 2: Western Blot for PARP Activity (PARylation)
Objective: To determine if this compound inhibits PARP enzymatic activity in cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., hydrogen peroxide or MMS)
-
Well-characterized PARP inhibitor as a positive control (e.g., Olaparib)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against PAR (poly-ADP-ribose)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound (based on your IC50 data) and the positive control for 1-2 hours.
-
Induce DNA damage by treating with a DNA damaging agent for a short period (e.g., 10-15 minutes).
-
Include a vehicle control and a DNA damage-only control.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PAR antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
A decrease in the PAR signal in the presence of the compound indicates inhibition of PARP activity.
-
Caption: Mechanism of PARP Inhibition.
Advanced Applications
Once the basic activity of this compound is established, more advanced studies can be performed:
-
Comet Assay: To visually assess the extent of DNA damage in cells treated with the compound, with and without a DNA damaging agent.
-
Immunofluorescence: To visualize the localization of DNA repair proteins and assess the formation of DNA damage foci (e.g., γH2AX).
-
Combination Studies: To investigate synergistic effects with chemotherapeutic agents or radiation.
Conclusion
While specific protocols for this compound are not yet established in the scientific literature, its chemical structure strongly suggests it functions as a PARP inhibitor. The protocols and guidelines provided here offer a robust framework for researchers to systematically characterize its biological activity in cell culture. Careful determination of its physicochemical properties and a methodical approach to in vitro testing will be crucial for elucidating its potential as a research tool or therapeutic agent.
References
-
Taylor & Francis Online. (n.d.). Stepwise development of structure–activity relationship of diverse PARP-1 inhibitors through comparative and validated in silico modeling techniques and molecular dynamics simulation. Retrieved from [Link]
-
PubMed Central. (n.d.). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Retrieved from [Link]
-
PubMed Central. (2022, March 8). Inhibitors of PARP: Number crunching and structure gazing. Retrieved from [Link]
-
PubMed. (2025, December 15). Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Retrieved from [Link]
-
PubMed. (1982). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Retrieved from [Link]
-
PubMed. (2003, December). 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice. Retrieved from [Link]
-
PubMed. (2014, June). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Retrieved from [Link]
-
PubMed. (1987, October). 3-Aminobenzamide, an Inhibitor of poly(ADP-ribose) Polymerase, Is a Stimulator, Not an Inhibitor, of DNA Repair. Retrieved from [Link]
-
PubMed Central. (n.d.). Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion. Retrieved from [Link]
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Probing the Epigenetic Landscape: A Guide to Utilizing BAZ2-ICR for the Study of Gene Regulation in Cancer Cells
Introduction: The Role of Chromatin Remodeling in Cancer and the Emergence of BAZ2-ICR
The intricate packaging of our genome into chromatin is a dynamic process that governs gene expression. Aberrations in the machinery that organizes chromatin are increasingly recognized as hallmarks of cancer, leading to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes.[1] Central to this regulation are chromatin remodeling complexes, which utilize the energy of ATP hydrolysis to alter nucleosome positioning and accessibility.[2]
One such family of remodelers is the Imitation-SWI (ISWI) family, which includes the BAZ2A and BAZ2B proteins. BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which plays a crucial role in the silencing of ribosomal RNA genes by establishing heterochromatin.[3][4] This silencing is mediated in part by the recruitment of DNA methyltransferases and histone deacetylases.[3] Beyond its role in ribosomal DNA silencing, BAZ2A has been implicated in the progression of several cancers, notably prostate cancer, where its overexpression is associated with a poor prognosis.[5][6]
The activity of BAZ2A and BAZ2B is dependent on their bromodomains, which are structural modules that recognize and bind to acetylated lysine residues on histone tails, thereby tethering the remodeling complex to specific chromatin regions. This "reader" function of bromodomains makes them attractive therapeutic targets.
BAZ2-ICR is a potent and selective chemical probe that inhibits the bromodomains of both BAZ2A and BAZ2B.[7][8] With IC50 values of 130 nM for BAZ2A and 180 nM for BAZ2B, and a high degree of selectivity over other bromodomain families, BAZ2-ICR provides a powerful tool to dissect the specific functions of BAZ2 proteins in gene regulation and cancer biology.[1][9] This guide provides a comprehensive overview and detailed protocols for utilizing BAZ2-ICR to investigate its effects on chromatin accessibility, gene expression, and cellular phenotypes in cancer cells.
Chemical Properties and Handling of BAZ2-ICR
A solid understanding of the chemical properties of BAZ2-ICR is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₇ | [10] |
| Molecular Weight | 357.41 g/mol | [10] |
| CAS Number | 1665195-94-7 | [11] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | [1] |
| Storage | Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months. | [9] |
For cell-based assays, it is recommended to prepare a fresh dilution of BAZ2-ICR from a DMSO stock for each experiment to ensure consistent activity. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cellular stress.
Experimental Workflows for Investigating BAZ2-ICR Function
The following sections detail a series of integrated experimental approaches to comprehensively characterize the impact of BAZ2-ICR on cancer cells. The workflow is designed to move from the molecular level (chromatin and gene expression) to the cellular phenotype.
Figure 1. A comprehensive workflow for characterizing the effects of BAZ2-ICR.
Protocol 1: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to Identify BAZ2A/B Genomic Occupancy
Rationale: ChIP-seq is the gold-standard technique for identifying the genome-wide binding sites of a protein of interest.[12][13] By performing ChIP-seq for BAZ2A or BAZ2B in the presence and absence of BAZ2-ICR, researchers can determine the direct genomic targets of these proteins and how their localization is affected by bromodomain inhibition. This is critical for understanding the direct gene regulatory functions of the BAZ2 complexes.
Detailed Protocol:
-
Cell Culture and Crosslinking:
-
Culture your cancer cell line of interest to ~80-90% confluency. For a standard ChIP experiment, a starting material of 1-5 x 10⁷ cells is recommended.
-
Treat cells with the desired concentration of BAZ2-ICR or vehicle (DMSO) for the appropriate duration (e.g., 24 hours).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to crosslink proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.[14]
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Harvest cells and lyse them to release the nuclei.
-
Isolate the nuclei and resuspend them in a nuclear lysis buffer.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined for each cell line and instrument.[14]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade antibody specific for BAZ2A or BAZ2B.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Protocol 2: Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq) to Profile Chromatin Accessibility
Rationale: ATAC-seq is a powerful method to assess genome-wide chromatin accessibility.[2] The hyperactive Tn5 transposase preferentially inserts sequencing adapters into open chromatin regions.[2] By comparing the ATAC-seq profiles of cells treated with BAZ2-ICR versus a vehicle control, one can identify changes in chromatin accessibility resulting from the inhibition of BAZ2-mediated chromatin remodeling. This provides a direct readout of the functional consequences of BAZ2-ICR on the chromatin landscape.
Detailed Protocol:
-
Cell Preparation:
-
Harvest 50,000 viable cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer to release the nuclei. It is crucial to keep the nuclei intact.[15]
-
-
Transposition Reaction:
-
Resuspend the nuclei in the transposition reaction buffer containing the Tn5 transposase.
-
Incubate the reaction for 30 minutes at 37°C.[8]
-
-
DNA Purification and Amplification:
-
Purify the transposed DNA using a DNA purification kit.
-
Amplify the purified DNA by PCR to add sequencing indexes. The number of PCR cycles should be minimized to avoid amplification bias.
-
-
Library Purification and Sequencing:
-
Purify the amplified library to remove primers and adapters.
-
Perform paired-end high-throughput sequencing.
-
Protocol 3: RNA Sequencing (RNA-seq) for Transcriptome Profiling
Rationale: RNA-seq provides a comprehensive and quantitative analysis of the transcriptome. By comparing the gene expression profiles of cancer cells treated with BAZ2-ICR to control-treated cells, researchers can identify genes and pathways that are up- or down-regulated upon BAZ2 inhibition.[16][17] Correlating these changes with the ChIP-seq and ATAC-seq data will provide a mechanistic link between BAZ2 binding, chromatin accessibility, and gene transcription.
Data Analysis Workflow:
Figure 2. A typical bioinformatics workflow for RNA-seq data analysis.
Protocol 4: Cellular Assays to Determine Phenotypic Consequences
Rationale: To connect the molecular changes induced by BAZ2-ICR to a cellular phenotype, it is essential to perform functional assays. These assays will help to determine the overall impact of BAZ2 inhibition on cancer cell proliferation, viability, and other cancer-relevant behaviors.
A. Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]
Detailed Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of BAZ2-ICR and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
B. Western Blotting for Histone Marks
Rationale: BAZ2A, as part of the NoRC complex, can recruit histone deacetylases. Therefore, inhibition of BAZ2A with BAZ2-ICR may lead to changes in the levels of specific histone acetylation marks. Western blotting is a standard technique to validate such changes.
Detailed Protocol:
-
Treat cells with BAZ2-ICR or vehicle as described for other assays.
-
Harvest the cells and prepare nuclear extracts to enrich for histones.
-
Separate the proteins by SDS-PAGE. For better resolution of low molecular weight histones, a higher percentage acrylamide gel (e.g., 15%) is recommended.[18]
-
Transfer the proteins to a nitrocellulose or PVDF membrane. A membrane with a 0.2 µm pore size is recommended for optimal retention of histones.[18][19]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., H3K14ac, as BAZ2A has been shown to be a reader of this mark).[5][6] Also, probe for a total histone (e.g., total H3) as a loading control.
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate and imaging system.
Data Interpretation and Integration
A key aspect of this research is the integration of data from the different experimental approaches. For example, genes that show decreased BAZ2A binding at their promoters (from ChIP-seq), increased chromatin accessibility (from ATAC-seq), and increased expression (from RNA-seq) upon BAZ2-ICR treatment are strong candidates for being direct targets of BAZ2A-mediated repression. These molecular changes can then be correlated with observed cellular phenotypes, such as decreased cell viability, to build a comprehensive model of BAZ2-ICR's mechanism of action in cancer cells.
Figure 3. A logical model for integrating multi-omics data to understand the function of BAZ2-ICR.
Conclusion
BAZ2-ICR is a valuable tool for dissecting the role of BAZ2A and BAZ2B in gene regulation and cancer. The protocols and workflows outlined in this guide provide a robust framework for researchers to investigate the molecular mechanisms and cellular consequences of inhibiting these epigenetic readers. By combining genome-wide analyses of protein binding and chromatin structure with functional cellular assays, a deeper understanding of the therapeutic potential of targeting BAZ2 bromodomains can be achieved.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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RNA-Seq Blog. (n.d.). A computational workflow for the detection of DE genes and pathways from RNA-seq data using open source R software packages. Retrieved from [Link]
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Bio-protocol. (n.d.). Western Analysis of Histone Modifications (Aspergillus nidulans). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Beginner's Guide to Analysis of RNA Sequencing Data. Retrieved from [Link]
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Galaxy Training. (n.d.). Transcriptomics / Reference-based RNA-Seq data analysis / Hands-on. Retrieved from [Link]
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Illumina, Inc. (n.d.). RNA-Seq Data Analysis | RNA sequencing software tools. Retrieved from [Link]
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Frontiers. (n.d.). RNA-seq data science: From raw data to effective interpretation. Retrieved from [Link]
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Microbe Notes. (2023, April 30). ATAC-Seq: Principle, Steps, and Applications with Diagram. Retrieved from [Link]
-
CD Genomics. (n.d.). ATAC-Seq Protocol. Retrieved from [Link]
-
Creative Biogene. (n.d.). ATAC-seq Protocol. Retrieved from [Link]
-
Rockland Immunochemicals. (n.d.). Histone Immunoblotting Protocol. Retrieved from [Link]
-
bioinformaticamente. (2024, January 1). Comprehensive Guide to ATAC-seq Data Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, June 3). Protocol for single-cell ATAC sequencing using combinatorial indexing in mouse lung adenocarcinoma. Retrieved from [Link]
-
Structural Genomics Consortium. (n.d.). BAZ2-ICR A chemical probe for BAZ2A/B bromodomains. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The nucleolar remodeling complex NoRC mediates heterochromatin formation and silencing of ribosomal gene transcription. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia. Retrieved from [Link]
-
CD Genomics. (n.d.). ChIP-Seq Sample Preparation Protocol. Retrieved from [Link]
-
Illumina, Inc. (n.d.). Chromatin Immunoprecipitation Sequencing (ChIP-Seq). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). ChIP-seq Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 25). BAZ2A-RNA mediated association with TOP2A and KDM1A represses genes implicated in prostate cancer. Retrieved from [Link]
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Semantic Scholar. (n.d.). NoRC silences rRNA genes, telomeres, and centromeres. Retrieved from [Link]
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National Center for Biotechnology Information. (2006, December 13). NoRC-dependent nucleosome positioning silences rRNA genes. Retrieved from [Link]
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Life Science Alliance. (2023, April 25). BAZ2A-RNA mediated association with TOP2A and KDM1A represses genes implicated in prostate cancer. Retrieved from [Link]
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BAZ2-ICR: A Chemical Probe for Interrogating BAZ2A/B Bromodomain Function in Functional Genomics
Introduction
In the intricate landscape of epigenetic regulation, bromodomains have emerged as critical "reader" modules that recognize acetylated lysine residues on histones and other proteins, thereby translating epigenetic marks into downstream cellular events. The Bromodomain adjacent to zinc finger (BAZ) family of proteins, particularly BAZ2A and BAZ2B, are integral components of chromatin remodeling complexes that play pivotal roles in gene silencing, DNA damage repair, and the regulation of cellular identity.[1][2] Dysregulation of BAZ2A and BAZ2B has been implicated in various pathologies, including prostate cancer and neurodevelopmental disorders, making them compelling targets for therapeutic intervention and functional genomic studies.[3][4][5][6]
BAZ2-ICR is a potent, selective, and cell-permeable chemical probe designed to inhibit the bromodomains of BAZ2A and BAZ2B.[7][8][9][10] Its high selectivity and favorable pharmacokinetic properties make it an invaluable tool for dissecting the cellular functions of BAZ2A and BAZ2B. This comprehensive guide provides detailed application notes and protocols for utilizing BAZ2-ICR in functional genomics studies, empowering researchers to explore the therapeutic potential of targeting these epigenetic readers.
Core Principles of BAZ2-ICR
BAZ2-ICR is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains. This binding prevents the recruitment of the BAZ2-containing chromatin remodeling complexes to their target sites on chromatin, thereby modulating gene expression.
Key Characteristics of BAZ2-ICR:
| Property | Value | Reference |
| Target(s) | BAZ2A and BAZ2B bromodomains | [7][8][9] |
| IC50 (BAZ2A) | 130 nM | [7][8][9] |
| IC50 (BAZ2B) | 180 nM | [7][8][9] |
| Kd (BAZ2A) | 109 nM (ITC) | [2][7] |
| Kd (BAZ2B) | 170 nM (ITC) | [2][7] |
| Selectivity | >100-fold over most other bromodomains; ~15-fold over CECR2 | [7][11] |
| Cellular Activity | Displaces GFP-BAZ2A from chromatin at 1 µM in FRAP assays | [7][8] |
| Recommended Cellular Concentration | 500 nM - 1 µM | [7] |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Mechanism of Action: Visualized
The following diagram illustrates the mechanism of action of BAZ2-ICR in preventing the recognition of acetylated histones by BAZ2A/B-containing chromatin remodeling complexes.
Application I: Cellular Target Engagement using Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique to assess the mobility of fluorescently tagged proteins in living cells. By inhibiting the interaction of BAZ2A with acetylated histones, BAZ2-ICR is expected to increase the mobile fraction of BAZ2A, leading to a faster fluorescence recovery after photobleaching.
Protocol: FRAP Assay for BAZ2-ICR
This protocol is adapted from the methodology described for BAZ2-ICR characterization.[1]
Materials:
-
Human osteosarcoma (U2OS) cells (or other suitable cell line)
-
Expression vector for GFP-tagged full-length BAZ2A
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
-
BAZ2-ICR (dissolved in DMSO)
-
Confocal microscope with FRAP capabilities
Procedure:
-
Cell Seeding and Transfection:
-
Seed U2OS cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect the cells with the GFP-BAZ2A expression vector according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
-
BAZ2-ICR Treatment:
-
Prepare a working solution of BAZ2-ICR in complete cell culture medium. A final concentration of 1 µM is recommended for initial experiments.[7][8]
-
Include a vehicle control (DMSO) at the same final concentration as the BAZ2-ICR treatment.
-
Incubate the cells with BAZ2-ICR or vehicle for at least 1 hour prior to imaging.
-
-
FRAP Imaging and Analysis:
-
Mount the imaging dish on the confocal microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Identify cells expressing moderate levels of GFP-BAZ2A. Very high or very low expression levels can affect the results.
-
Pre-bleach Imaging: Acquire 5-10 images of the selected cell to establish a baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser to bleach a defined region of interest (ROI) within the nucleus.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached ROI, a non-bleached control region within the same nucleus, and a background region over time.
-
Normalize the fluorescence intensity of the bleached ROI to the pre-bleach intensity and correct for photobleaching during image acquisition using the control region.
-
Fit the recovery curve to a suitable model to determine the mobile fraction and the half-time of recovery (t½).
-
-
Expected Outcome:
Treatment with BAZ2-ICR should result in a faster fluorescence recovery and a larger mobile fraction of GFP-BAZ2A compared to the vehicle-treated control, indicating displacement of BAZ2A from less mobile chromatin-bound states.
Application II: Functional Genomics using CRISPR/Cas9 Screening with BAZ2-ICR
Combining CRISPR/Cas9-based genetic screens with small molecule inhibitors like BAZ2-ICR can uncover synthetic lethal interactions and identify genes that modulate the cellular response to BAZ2A/B inhibition.
Workflow for a CRISPR/Cas9 Loss-of-Function Screen with BAZ2-ICR:
Protocol: Pooled CRISPR/Cas9 Screen with BAZ2-ICR
Materials:
-
Cas9-expressing cell line of interest
-
Pooled lentiviral sgRNA library (genome-wide or targeted)
-
Lentivirus packaging plasmids and packaging cell line (e.g., HEK293T)
-
Polybrene or other transduction enhancement reagent
-
BAZ2-ICR
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA library amplification
-
Next-generation sequencing platform
Procedure:
-
Library Transduction:
-
Produce the lentiviral sgRNA library.
-
Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Select transduced cells using the appropriate antibiotic.
-
-
BAZ2-ICR Treatment:
-
Determine the optimal concentration of BAZ2-ICR that inhibits cell proliferation by approximately 20-30% (IC20-IC30) over the planned duration of the screen. This is to ensure sufficient selective pressure without excessive cytotoxicity.
-
Split the selected cell population into two groups: one treated with the determined concentration of BAZ2-ICR and the other with a vehicle (DMSO) control.
-
Maintain a sufficient number of cells throughout the screen to ensure adequate library representation.
-
-
Cell Culture and Genomic DNA Extraction:
-
Culture the cells for a sufficient period to allow for the enrichment or depletion of specific sgRNAs (typically 14-21 days).
-
Harvest the cells at the end of the screen and extract genomic DNA.
-
-
sgRNA Sequencing and Analysis:
-
Amplify the sgRNA cassettes from the genomic DNA by PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries from both the BAZ2-ICR-treated and vehicle-treated populations.
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the BAZ2-ICR-treated population compared to the control. These "hits" represent genes whose loss confers sensitivity or resistance to BAZ2-ICR.
-
Application III: In Vitro Target Binding Assays
Biochemical and biophysical assays are crucial for confirming the direct interaction between BAZ2-ICR and its target bromodomains and for determining its binding affinity and selectivity.
Protocol: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay that can be used to measure the inhibition of the interaction between a bromodomain and an acetylated histone peptide.[3][5][12][13]
Materials:
-
Recombinant His-tagged BAZ2A or BAZ2B bromodomain
-
Biotinylated acetylated histone peptide (e.g., H3K14ac)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
BAZ2-ICR and other test compounds
-
Assay buffer
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of BAZ2-ICR and control compounds in assay buffer.
-
Prepare a mixture of the His-tagged bromodomain and the biotinylated histone peptide in assay buffer.
-
-
Assay Plate Setup:
-
Add the compound dilutions to the wells of the 384-well plate.
-
Add the bromodomain-peptide mixture to the wells.
-
Incubate at room temperature for 30-60 minutes to allow for binding to reach equilibrium.
-
-
Bead Addition and Signal Detection:
-
Add the Acceptor beads and incubate in the dark.
-
Add the Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis:
-
Inhibition of the bromodomain-peptide interaction by BAZ2-ICR will result in a decrease in the AlphaScreen signal.
-
Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[4][14][15][16][17]
Materials:
-
Purified recombinant BAZ2A or BAZ2B bromodomain
-
BAZ2-ICR
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the protein into the desired ITC buffer.
-
Dissolve BAZ2-ICR in the same dialysis buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
Degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the BAZ2-ICR solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume and spacing.
-
Perform a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Troubleshooting and Best Practices
-
Solubility of BAZ2-ICR: While soluble in DMSO and ethanol, ensure complete dissolution in aqueous buffers for biochemical and cellular assays. Sonication may be required.
-
Cellular Assays: Always include a vehicle control (DMSO) at the same concentration as the BAZ2-ICR treatment. Monitor cell viability to distinguish specific inhibitory effects from general cytotoxicity.
-
CRISPR Screens: The choice of BAZ2-ICR concentration is critical. An initial dose-response curve to determine the IC20-IC30 is highly recommended.
-
In Vitro Assays: The purity of the recombinant protein is paramount for obtaining accurate and reproducible binding data.
Conclusion
BAZ2-ICR is a rigorously validated chemical probe that provides a powerful means to investigate the biological roles of BAZ2A and BAZ2B. The protocols and application notes presented here offer a framework for researchers to employ BAZ2-ICR in a variety of functional genomics studies. By elucidating the downstream consequences of BAZ2A/B inhibition, these studies will undoubtedly contribute to a deeper understanding of their involvement in health and disease and may pave the way for the development of novel therapeutic strategies.
References
-
The Chemical Probes Portal. BAZ2-ICR. [Link]
-
Gehling, V. D., et al. (2012). A bead-based proximity assay for BRD4 ligand discovery. Methods in molecular biology (Clifton, N.J.), 803, 107–120. [Link]
-
Perozzo, R., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]
-
AMSBIO. BRD4 (BD1) Inhibitor Screening Assay Kit. [Link]
-
Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in molecular biology (Clifton, N.J.), 1968, 85–109. [Link]
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Ciulli, A. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in molecular biology (Clifton, N.J.), 1008, 103–118. [Link]
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Ciulli, A. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1008, 103–118. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
-
Reaction Biology. Bromodomain Assay Service (Reader Domain Assays). [Link]
-
BPS Bioscience. BRD3 (BD2) Inhibitor Screening Assay Kit. [Link]
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Maji, B., et al. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 177(4), 1067–1079.e19. [Link]
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Reaction Biology. BRD1 Bromodomain Assay Service (AlphaScreen). [Link]
-
CD Genomics. CRISPR Screening Protocol: A Step-by-Step Guide. [Link]
-
Maji, B., et al. (2019). A High-Throughput Platform to Identify Small-Molecule Inhibitors of CRISPR-Cas9. ResearchGate. [Link]
-
Wang, S., et al. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International journal of molecular sciences, 22(21), 11883. [Link]
-
Drouin, L., et al. (2015). Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B. Journal of medicinal chemistry, 58(5), 2553–2559. [Link]
-
Structural Genomics Consortium. BAZ2-ICR A chemical probe for BAZ2A/B bromodomains. [Link]
-
ENCODE. (2016). ChIP-seq Protocol for RNA-Binding Proteins. [Link]
-
Drouin, L., et al. (2015). Structure enabled design of BAZ2-ICR, a chemical probe targeting the bromodomains of BAZ2A and BAZ2B. Journal of medicinal chemistry, 58(5), 2553–2559. [Link]
-
Tampereen yliopisto. (2019). OPTIMIZATION OF CHIP-SEQ PROTOCOL TO STUDY EPIGENETIC CHARACTERISTICS OF MEDULLOBLASTOMA AND ATYPICAL TERATOID/RHABDOID TUMOR. [Link]
-
Varshney, G. K., et al. (2016). A high-throughput functional genomics workflow based on CRISPR/Cas9-mediated targeted mutagenesis in zebrafish. Nature protocols, 11(12), 2357–2376. [Link]
-
HiMedia Laboratories. EZAssayTM Antioxidant Activity Estimation Kit (FRAP). [Link]
-
ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. [Link]
-
ACS Medicinal Chemistry Letters. (2022). Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing. [Link]
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- 11. BAZ2-ICR | Bromodomains | Tocris Bioscience [tocris.com]
- 12. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
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- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for In Vivo Administration of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide in Mouse Models
Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative
3-Amino-4-(3-methyl-1-piperidinyl)benzamide is a small molecule belonging to a class of compounds that has garnered significant interest in oncological research. Its structural similarity to known inhibitors of Poly (ADP-ribose) polymerase (PARP) suggests a potential mechanism of action centered on the disruption of DNA damage repair pathways in cancer cells. PARP inhibitors have shown considerable promise in the treatment of cancers with deficiencies in homologous recombination, such as those harboring BRCA1/2 mutations.[1][2] This document provides a comprehensive guide for researchers on the in vivo administration of this compound in mouse models, covering aspects from formulation and administration to pharmacodynamic evaluation.
The protocols and recommendations outlined herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare. By understanding the causality behind experimental choices, researchers can effectively design and execute studies to elucidate the therapeutic potential of this promising compound.
Physicochemical Properties and Formulation Considerations
A critical first step in any in vivo study is the development of a suitable formulation that ensures accurate and consistent delivery of the test compound. While specific solubility data for this compound is not extensively published, its benzamide and piperidine moieties suggest it is likely a lipophilic compound with poor aqueous solubility. Therefore, appropriate vehicle selection is paramount for achieving desired bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H19N3O | Fluorochem[3] |
| Molecular Weight | 233.31 g/mol | Smolecule[4] |
| State | Solid | Fluorochem[3] |
| Purity | 95.0% | Fluorochem[3] |
| LogP (Predicted) | 1.1 | Smolecule[4] |
Formulation Strategies for Poorly Soluble Compounds:
Given the predicted lipophilicity, several formulation strategies can be employed. The choice of vehicle will depend on the intended route of administration and the required dose.
Table 2: Recommended Vehicle Formulations for In Vivo Studies
| Formulation Type | Vehicle Composition | Preparation Notes | Suitability |
| Aqueous Suspension | 0.5% (w/v) Carboxymethyl cellulose (CMC) + 0.1% (v/v) Tween 80 in sterile water | Wet the compound with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle with continuous mixing to ensure a uniform suspension. | Oral Gavage (PO) |
| Co-solvent Solution | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dissolve the compound in DMSO first, then add PEG300 and Tween 80. Finally, add saline dropwise while vortexing. | Intraperitoneal (IP), Intravenous (IV) - use with caution |
| Lipid-based Formulation | Corn oil or Sesame oil | Dissolve the compound in the oil, may require gentle heating and sonication. | Oral Gavage (PO), Subcutaneous (SC) |
It is imperative for researchers to perform their own solubility and stability studies to determine the optimal formulation for their specific experimental needs.[5][6][7][8]
Experimental Workflow for In Vivo Efficacy Studies
A well-structured experimental workflow is essential for obtaining reliable and interpretable data. The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a tumor xenograft model.
Caption: Experimental workflow for in vivo efficacy testing.
Protocols for In Vivo Administration
The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of the compound. Oral gavage and intraperitoneal injection are common routes for preclinical studies in mice.
Protocol 1: Oral Gavage (PO) Administration
Oral gavage ensures the direct delivery of a precise volume of the formulation into the stomach.
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).[9][10]
-
Syringes (1 mL).
-
Prepared formulation of this compound.
Step-by-Step Procedure:
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body. Ensure the animal's body is held in a vertical position.[11]
-
Measure Insertion Depth: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[9][12]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[13] If resistance is met, withdraw and reposition.
-
Compound Administration: Once the needle is correctly positioned in the esophagus, slowly administer the formulation. The maximum recommended volume is 10 mL/kg of body weight.[10]
-
Needle Removal: Slowly withdraw the gavage needle in the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[13]
Protocol 2: Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
Syringes (1 mL).
-
Prepared formulation of this compound.
-
70% ethanol for disinfection.
Step-by-Step Procedure:
-
Animal Restraint: Restrain the mouse using the scruff technique and position it to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[16][17]
-
Site Disinfection: Cleanse the injection site with a 70% ethanol wipe.[16]
-
Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[15][16]
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated. If fluid is drawn, withdraw the needle and re-attempt at a slightly different location with a new sterile needle.[15][17]
-
Compound Injection: If aspiration is clear, inject the formulation. The maximum recommended volume is 10 mL/kg.[14]
-
Needle Removal: Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Post-Procedure Monitoring: Return the mouse to its cage and observe for any signs of discomfort or adverse reactions.
Pharmacodynamic Evaluation: Assessing Target Engagement
Assuming this compound acts as a PARP inhibitor, a key pharmacodynamic endpoint is the measurement of poly (ADP-ribose) (PAR) levels in tumor and/or surrogate tissues. Inhibition of PARP activity leads to a decrease in PAR formation.
Signaling Pathway:
Caption: Proposed mechanism of PARP inhibition.
Pharmacodynamic Assay:
A common method to assess PARP inhibition in vivo is through an ELISA-based assay that quantifies PAR levels in tissue lysates.[18][19]
Protocol 3: Measurement of PAR Levels in Tissues
-
Tissue Collection: At the study endpoint, collect tumor tissue and, if desired, peripheral blood mononuclear cells (PBMCs) or other relevant tissues. Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Tissue Lysis: Homogenize the frozen tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
PAR ELISA: Use a commercially available PAR ELISA kit to quantify the levels of PAR in the tissue lysates. Follow the manufacturer's instructions for the assay.[18]
-
Data Analysis: Normalize the PAR levels to the total protein concentration for each sample. Compare the PAR levels between the vehicle-treated and compound-treated groups to determine the extent of PARP inhibition.
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo evaluation of this compound in mouse models. The provided protocols for formulation, administration, and pharmacodynamic analysis are based on established best practices and can be adapted to specific research questions. Given the compound's structural similarities to known PARP inhibitors, investigating its efficacy in BRCA-deficient cancer models is a logical and promising avenue of research.[20] Future studies should also aim to fully characterize the pharmacokinetic profile of the compound to establish a clear relationship between exposure and response. As with any novel therapeutic agent, a thorough toxicological evaluation will be crucial for its continued development.
References
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UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
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University of Iowa Animal Resources. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]
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Queen's University. (n.d.). Intraperitoneal Injection in Mice. Animals in Science. Retrieved from [Link]
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UBC Animal Care Services. (n.d.). Intraperitoneal Injections in Mice. Retrieved from [Link]
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Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]
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Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]
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American Laboratory. (n.d.). High-Throughput PARP in-vivo Pharmacodynamic Assay. Retrieved from [Link]
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Szabó, C., et al. (2020). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. International Journal of Molecular Sciences, 21(21), 8199. Retrieved from [Link]
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UBC Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
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Research Animal Training. (n.d.). Intraperitoneal Injection in the Mouse. Retrieved from [Link]
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Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(73), 33799–33810. Retrieved from [Link]
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BioSpace. (2010, February 1). Trevigen: HT PARP in vivo Pharmacodynamic Assay II. Retrieved from [Link]
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Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3, 345-362. Retrieved from [Link]
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Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
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Ponder, B. A., et al. (2020). In vivo visualization of PARP inhibitor pharmacodynamics. JCI Insight, 5(13), e137513. Retrieved from [Link]
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Rottenberg, S., et al. (2015). Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer. Proceedings of the National Academy of Sciences, 112(5), 1546-1551. Retrieved from [Link]
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Starowicz, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(1), 598-615. Retrieved from [Link]
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Murai, J., et al. (2014). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Therapeutics, 13(1), 290-302. Retrieved from [Link]
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Naseem, H., et al. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 17(5), 589-601. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 937-946. Retrieved from [Link]
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Afonin, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. Retrieved from [Link]
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Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]
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Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 9(4), 133-138. Retrieved from [Link]
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ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
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ResearchGate. (n.d.). Drug Delivery Strategies for Poorly Water-Soluble Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Retrieved from [Link]
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- 20. pnas.org [pnas.org]
Probing Chromatin Occupancy of the BAZ2A/TIP5 Remodeling Complex with BAZ2-ICR Treatment: An Application Note and Protocol
Introduction: Unveiling the Role of BAZ2A in Chromatin Dynamics
BAZ2A, also known as TIP5, is a large scaffolding protein and a key regulatory subunit of the Nucleolar Remodeling Complex (NoRC).[1][2] This ATP-dependent chromatin remodeling complex plays a critical role in establishing and maintaining heterochromatin, particularly at ribosomal DNA (rDNA) loci, telomeres, and centromeres, thereby safeguarding genome stability.[3][4] BAZ2A is a central player in this process, mediating the recruitment of histone-modifying enzymes and DNA methyltransferases to silence gene transcription.[5][6] A crucial feature of BAZ2A is its bromodomain, a protein module that recognizes and binds to acetylated lysine residues on histone tails, a key step in targeting the NoRC complex to specific chromatin regions.[7][8]
Recent studies have implicated BAZ2A in various cancers, including prostate cancer, where its overexpression is linked to aggressive forms of the disease.[9][10] This has spurred the development of small molecule inhibitors targeting the BAZ2A bromodomain to probe its function and explore its therapeutic potential. BAZ2-ICR is a potent, selective, and cell-active inhibitor of the BAZ2A and BAZ2B bromodomains, with IC50 values of 130 nM and 180 nM, respectively.[11][12][13]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Chromatin Immunoprecipitation (ChIP) to study the genomic occupancy of BAZ2A following treatment with the BAZ2-ICR inhibitor. By comparing the BAZ2A binding landscape in treated versus untreated cells, researchers can elucidate the role of the BAZ2A bromodomain in its recruitment to specific genomic loci and its impact on gene regulation.
Mechanism of Action: BAZ2-ICR in the Context of BAZ2A Function
BAZ2A's bromodomain is a critical "reader" of the histone code, specifically recognizing acetylated lysine residues. This interaction is a key initial step for the recruitment of the NoRC complex to chromatin, leading to subsequent chromatin remodeling and gene silencing.
The small molecule inhibitor BAZ2-ICR acts as a competitive antagonist of the BAZ2A bromodomain. By occupying the acetyl-lysine binding pocket, BAZ2-ICR prevents BAZ2A from engaging with its chromatin targets. This displacement of BAZ2A from its binding sites can be effectively quantified using ChIP followed by quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).
.dot
Caption: Mechanism of BAZ2-ICR action on BAZ2A chromatin binding.
Experimental Workflow: From Cell Treatment to Data Analysis
The overall workflow for a successful ChIP experiment with BAZ2-ICR treatment involves several key stages, each requiring careful execution and appropriate controls.
.dot
Sources
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
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- 4. The chromatin remodeling complex NoRC controls replication timing of rRNA genes | The EMBO Journal | Springer Nature Link [link.springer.com]
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- 13. BAZ2-ICR, 1665195-94-7 | BroadPharm [broadpharm.com]
Application Note: A High-Throughput Screening Cascade for the Identification and Characterization of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide as a Novel PARP1 Inhibitor
Introduction
The Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1, are central to the cellular response to DNA damage. PARP1 acts as a DNA nick sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit other DNA repair factors.
A groundbreaking therapeutic strategy in oncology has been the exploitation of "synthetic lethality" with PARP inhibitors.[1][2] In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication, resulting in selective cancer cell death.[3]
The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of PARP's substrate, NAD+, and is a core feature of many clinically approved PARP inhibitors.[4][5] 3-Amino-4-(3-methyl-1-piperidinyl)benzamide is a novel investigational compound featuring this key structural motif, suggesting its potential as a potent and selective PARP inhibitor. This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) and characterization of this compound, detailing a robust workflow from initial biochemical screening to cell-based validation of its synthetic lethal activity.
The Causality of PARP Inhibition: From Catalytic Blockade to PARP Trapping
The mechanism of action for clinically effective PARP inhibitors extends beyond simple catalytic inhibition. While they do compete with NAD+ at the active site, their primary cytotoxic effect is attributed to "PARP trapping".[6] Upon binding a PARP inhibitor, the PARP1 enzyme remains tightly bound to the site of the DNA break, unable to complete the PARylation process and dissociate.[7] This trapped PARP-DNA complex is a significant physical barrier to DNA replication, leading to replication fork collapse and the formation of highly toxic DSBs. In HR-deficient cells, the inability to repair these DSBs results in genomic instability and apoptosis, the cornerstone of the synthetic lethal interaction.[1][6]
A Validated High-Throughput Screening Workflow
The identification of potent and selective PARP inhibitors requires a multi-tiered screening approach. Our recommended workflow ensures a high degree of confidence in hit compounds by progressing them from a primary biochemical assay to a more physiologically relevant cell-based assay. This cascade is designed to not only identify active compounds but also to confirm their desired mechanism of action.
Sources
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- 2. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 7. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Improving the cellular uptake of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide
Technical Support Center: 3-Amino-4-(3-methyl-1-piperidinyl)benzamide
A Guide to Investigating and Improving Cellular Uptake
Welcome to the technical support center for researchers utilizing this compound. As Senior Application Scientists, we understand that achieving optimal intracellular concentration is paramount for compounds with intracellular targets. This guide is designed to provide in-depth, practical solutions to common challenges you may face during your experiments. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Foundational FAQs
This section addresses preliminary questions regarding the physicochemical properties and general behavior of this compound.
Question: What are the key structural features of this compound and how might they influence its cellular uptake?
Answer: Understanding the structure of this compound is the first step in predicting its behavior. The molecule, with a molecular weight of 233.315 g/mol , is a relatively small molecule.[1] Its key features include:
-
A Benzamide Group: This provides a rigid aromatic core and contains both hydrogen bond donors (-NH2) and acceptors (C=O).
-
A Piperidinyl Ring: This tertiary amine is a basic functional group. At physiological pH (around 7.4), it is likely to be protonated, conferring a positive charge to the molecule.
-
An Amino Group: The primary amine on the benzene ring also acts as a hydrogen bond donor.
The presence of multiple hydrogen bond donors/acceptors and a potential positive charge can increase water solubility but may hinder passive diffusion across the lipophilic cell membrane.[2] Strategies to improve membrane permeability often involve masking or modifying such polar groups, but this must be balanced against potential impacts on target binding and solubility.[2][3]
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Implication for Cellular Uptake |
|---|---|---|
| Molecular Weight | 233.315 g/mol [1] | Well within the range for passive diffusion (Lipinski's Rule of 5 suggests <500).[3] |
| LogP (Lipophilicity) | Moderately lipophilic (Predicted) | A balanced LogP is crucial. Too low, and it won't enter the membrane; too high, and it may get stuck. |
| pKa (Basicity) | Basic (Predicted) | The piperidinyl nitrogen is likely protonated at physiological pH, resulting in a positive charge that can impede passive diffusion but may enable uptake by specific transporters.[2] |
| Hydrogen Bond Donors/Acceptors | High | The amino and amide groups contribute to polarity, which can decrease passive permeability across the lipid bilayer.[4] |
Question: What are the most likely mechanisms for this compound to enter a cell?
Answer: For a small molecule like this, several uptake mechanisms are possible. The dominant pathway is often a combination of factors.
-
Passive Diffusion: The molecule may pass directly through the lipid bilayer, driven by its concentration gradient. This process is favored by lower molecular weight, higher lipophilicity, and a lack of charge.[3] Given the compound's structure, its charged state at physiological pH may limit this route.
-
Facilitated Diffusion/Active Transport: The positive charge may allow the molecule to be recognized by membrane transporters, such as Organic Cation Transporters (OCTs), which are responsible for the uptake of various drugs and endogenous molecules.[5] This is an important avenue to consider if passive diffusion is low.
-
Fluid-Phase Endocytosis (Pinocytosis): This is a non-specific process where the cell engulfs a small volume of extracellular fluid.[6] While possible, it is generally a less efficient mechanism for small molecule uptake compared to diffusion or specific transport.
Caption: Potential routes of cellular entry and exit for the compound.
Section 2: Troubleshooting Guide for Low Cellular Uptake
This section provides a structured approach to diagnosing and solving issues related to poor intracellular accumulation of the compound.
Problem: My compound shows low or inconsistent efficacy in cell-based assays. How do I determine if poor cellular uptake is the root cause?
Answer: Before optimizing delivery, you must first confirm that the compound is not reaching its intracellular target in sufficient concentrations. Direct quantification is the most reliable method.[7] Relying solely on biological readouts can be misleading, as low efficacy could also stem from issues with the target engagement or the assay itself.
Workflow: Quantifying Intracellular Compound Concentration This protocol outlines a general method using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is a highly sensitive and specific technique for quantifying small molecules within complex biological matrices.[8]
Caption: General workflow for intracellular compound quantification.
Detailed Protocol: Intracellular Quantification
-
Cell Plating: Seed your cells of interest in a multi-well plate (e.g., a 6-well plate) at a density that will result in ~80-90% confluency on the day of the experiment.
-
Compound Treatment: Prepare your compound stock solution. Dilute it in a complete culture medium to the final desired concentration. Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).
-
Incubation: Remove the old medium from the cells and add the compound-containing medium or vehicle control. Incubate for your desired time points.
-
Washing (Critical Step): To avoid overestimating the intracellular concentration due to extracellular compound carryover, washing is crucial.[8] Place the plate on ice, aspirate the medium, and wash the cells three times with an excess of ice-cold Phosphate Buffered Saline (PBS).
-
Cell Lysis and Extraction:
-
Aspirate the final PBS wash completely.
-
Add a fixed volume of a cold organic solvent mixture, such as 1:1 acetonitrile/methanol, to each well to lyse the cells and precipitate proteins.[8]
-
Add a known concentration of a structurally similar but distinct internal standard to each sample for accurate quantification.
-
Scrape the cells and transfer the lysate/solvent mixture to a microcentrifuge tube.
-
-
Sample Preparation: Vortex the tubes vigorously, then centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Analysis: Carefully transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.
-
Quantification: Create a standard curve by spiking known concentrations of your compound and the internal standard into a control cell lysate. Use this curve to determine the exact amount of compound in your experimental samples. The final data is often normalized to the cell number and expressed as nmol/million cells.[8]
Problem: I've confirmed low intracellular concentration. What are the primary factors to investigate?
Answer: Low intracellular accumulation is typically a result of one or more of the following issues. A systematic approach is key to identifying the bottleneck.
Caption: Decision tree for troubleshooting low cellular uptake.
Problem: How can I improve the compound's solubility in my cell culture medium?
Answer: Poor solubility is a common and often overlooked issue. If the compound precipitates in the aqueous culture medium, its effective concentration is much lower than intended.
Troubleshooting Steps:
-
Visual Inspection: After adding your compound to the medium, let it sit in the incubator for 15-30 minutes. Inspect it under a microscope for any signs of precipitation (crystals or amorphous particles).
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions. Ensure your final concentration of DMSO in the culture medium is non-toxic to your cells, typically ≤0.5%.
-
Concentration Reduction: The simplest solution is to lower the working concentration of the compound to below its solubility limit.
-
Use of Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can help solubilize lipophilic compounds and prevent nonspecific binding to plasticware.[9] Ensure your assay is performed in serum-containing medium unless experimentally contraindicated.
Recommended Solvent Limits in Cell Culture
| Solvent | Typical Max Final Concentration | Notes |
|---|---|---|
| DMSO | 0.1% - 0.5% | Most common; can induce cell differentiation or stress at higher concentrations. |
| Ethanol | 0.1% - 0.5% | Can be cytotoxic; use with caution. |
| PBS | N/A | Ideal for highly water-soluble compounds. |
Problem: I suspect active efflux is removing the compound from the cell. How can I test this?
Answer: Cells express a variety of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1) that function as efflux pumps, actively removing xenobiotics from the cytoplasm.[6] This is a major mechanism of drug resistance and can significantly reduce intracellular compound accumulation.
You can test for this by co-incubating your compound with a known inhibitor of these pumps. If the intracellular concentration of your compound increases in the presence of the inhibitor, it suggests that efflux is a significant factor.
Experimental Protocol: Efflux Pump Inhibition Assay
-
Select Inhibitors: Choose one or more broad-spectrum ABC transporter inhibitors.
-
Pre-incubation: Plate and grow your cells as described previously. Pre-incubate one set of wells with a non-toxic concentration of the efflux inhibitor for 30-60 minutes.
-
Co-incubation: Add your compound (this compound) to both the inhibitor-treated wells and a parallel set of untreated wells.
-
Quantification: After the desired incubation time, wash the cells and quantify the intracellular concentration of your compound using the LC-MS/MS protocol described above.
-
Analysis: Compare the intracellular concentration of your compound with and without the inhibitor. A significant increase in accumulation in the presence of the inhibitor points to active efflux.
Commonly Used Efflux Pump Inhibitors
| Inhibitor | Target(s) | Typical Working Concentration |
|---|---|---|
| Verapamil | P-gp (MDR1) | 10 - 50 µM |
| Cyclosporin A | P-gp, MRP1 | 1 - 10 µM |
| MK-571 | MRP family | 10 - 50 µM |
Section 3: Advanced Strategies & Further Questions
Question: If intrinsic permeability is the issue, what advanced strategies can be considered?
Answer: If you have ruled out solubility and efflux, the compound's inherent chemical structure is likely limiting its ability to cross the cell membrane. While this often requires medicinal chemistry efforts to modify the compound, formulation strategies can provide a solution in an experimental setting.
-
Liposomal Formulation: Encapsulating the compound in liposomes can facilitate its entry into cells via membrane fusion or endocytosis. This is a common strategy for improving the delivery of both hydrophilic and hydrophobic drugs.
-
Nanoparticle Conjugation: Attaching the compound to nanoparticles can alter its uptake mechanism entirely, often promoting endocytosis. The surface of these particles can be further modified with targeting ligands to direct the compound to specific cell types.
These are advanced methods that require significant formulation development but represent powerful tools for overcoming poor membrane permeability.
References
-
Bhal, S. K., Kassam, K., Peirson, I. G., & Pearl, G. M. (2012). Predicting and improving the membrane permeability of peptidic small molecules. Journal of Medicinal Chemistry, 55(7), 3163–3169. [Link]
-
Verdine, G. L., & Walensky, L. D. (2012). Predicting and improving the membrane permeability of peptidic small molecules. Journal of Medicinal Chemistry. [Link]
-
Jacobson, M. P., et al. (2012). Predicting and improving the membrane permeability of peptidic small molecules. PubMed. [Link]
-
Lin, Y., & Chen, S. (2017). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology. [Link]
-
GARDP. (n.d.). Intracellular concentration assays. GARDP Revive. [Link]
-
Bhal, S. K., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ACS Publications. [Link]
-
Blair, I. A., & Franke, R. M. (2015). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. PMC. [Link]
-
Stewart, M. P., et al. (2018). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. ACS Chemical Biology. [Link]
-
PubChem. (n.d.). 3-Amino-4-methylbenzamide. PubChem. [Link]
-
Cai, H., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Brouwer, K. L. R., et al. (2020). Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. Methods in Molecular Biology. [Link]
-
Neuhoff, S., et al. (2013). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Molecular Pharmaceutics. [Link]
-
Das, I., & Roi, D. (2018). Reduced Intracellular Drug Accumulation in Drug-Resistant Leukemia Cells is Not Only Solely Due to MDR-Mediated Efflux but also to Decreased Uptake. Frontiers in Oncology. [Link]
-
Smith, D. A., & Di, L. (2020). Free Drug Concepts: A Lingering Problem in Drug Discovery. Journal of Medicinal Chemistry. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Reduced Intracellular Drug Accumulation in Drug-Resistant Leukemia Cells is Not Only Solely Due to MDR-Mediated Efflux but also to Decreased Uptake [frontiersin.org]
- 7. Intracellular concentration assays – REVIVE [revive.gardp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
3-Amino-4-(3-methyl-1-piperidinyl)benzamide degradation and storage conditions
Welcome to the technical support center for 3-Amino-4-(3-methyl-1-piperidinyl)benzamide. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and troubleshooting of this compound. As a specialized aromatic amine and benzamide derivative, understanding its stability profile is critical for obtaining reliable and reproducible experimental results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which contains both an aromatic amine and a benzamide functional group, this compound is susceptible to two primary degradation pathways:
-
Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or certain metal ions.[1] Oxidation can lead to the formation of colored impurities, including nitroso and nitro derivatives, and can also result in polymerization.[2] The unpaired electron in the radical cation of aromatic amines is often located at the para position relative to the amino group, which can influence reactivity.[1]
-
Hydrolysis: The benzamide group can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield 3-amino-4-(3-methyl-1-piperidinyl)benzoic acid and ammonia.[3][4] This process involves the nucleophilic attack of water on the carbonyl carbon of the amide.[3]
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, proper storage is crucial. We recommend the following storage conditions based on the known stability of aromatic amines and benzamides:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term storage (days to weeks), 2-8°C is acceptable. | Lower temperatures slow down the rates of both oxidative and hydrolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby reducing the risk of oxidation of the aromatic amine moiety.[2] |
| Light | Protect from light by storing in an amber vial or a container wrapped in aluminum foil. | Aromatic amines can be photosensitive and degrade upon exposure to UV or visible light.[5] |
| Container | Use a tightly sealed container to prevent moisture and air ingress. | Prevents hydrolysis from atmospheric moisture and oxidation from air.[6] |
Q3: I've noticed a change in the color of my solid this compound. What could be the cause?
A3: A change in color, typically to a yellowish or brownish hue, is a common indicator of degradation, specifically oxidation of the aromatic amine group.[2] This is often accelerated by exposure to air and light. While a slight color change may not significantly impact the purity for some applications, it is advisable to re-analyze the compound for purity before use in sensitive experiments.
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for extended periods due to an increased risk of degradation. If you must store it in solution, we advise the following:
-
Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF). Avoid protic solvents like methanol or water for long-term storage, as they can participate in hydrolysis.
-
Storage Conditions: Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: If possible, purge the solution with an inert gas before sealing the vial.
TROUBLESHOOTING GUIDE
This section addresses specific issues that you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results or loss of activity in biological assays. | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of your compound using HPLC-UV or LC-MS. 2. If degradation is confirmed, use a fresh, properly stored batch of the compound. 3. Prepare solutions fresh for each experiment. |
| Appearance of unexpected peaks in chromatograms (HPLC/LC-MS). | Degradation products (e.g., oxidation or hydrolysis products) or impurities. | 1. Analyze a freshly prepared sample from a reliable source as a reference. 2. Based on the mass of the unexpected peaks, you can hypothesize the type of degradation (e.g., an increase of 16 amu could indicate oxidation). 3. Review your sample preparation and handling procedures to identify potential sources of degradation (e.g., exposure to light, non-inert atmosphere, extreme pH). |
| Poor solubility of the compound. | The compound may have degraded to less soluble byproducts or may require specific solvent conditions. | 1. Ensure you are using a suitable solvent. Aprotic polar solvents like DMSO and DMF are generally good starting points. 2. Gentle warming and sonication can aid in dissolution, but avoid excessive heat which can accelerate degradation. |
EXPERIMENTAL PROTOCOLS
Protocol 1: Stability Assessment of this compound by HPLC-UV
This protocol provides a general method for assessing the stability of the compound under different conditions.
1. Preparation of Stock Solution:
- Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
2. Stress Conditions (Forced Degradation):
- Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
- Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
- Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
- Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm).
- Thermal Degradation: Place an aliquot of the stock solution in a controlled temperature oven (e.g., 60°C).
3. Time-Point Analysis:
- At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC-UV Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (determine this by a UV scan).
- Injection Volume: 10 µL.
5. Data Analysis:
- Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
VISUALIZATIONS
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
Recommended Storage Workflow
Sources
- 1. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. prezi.com [prezi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. capotchem.cn [capotchem.cn]
Technical Support Center: BAZ2-ICR Experimental Controls and Best Practices
Welcome to the technical support resource for BAZ2-ICR, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting advice, and best practices for incorporating BAZ2-ICR into your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BAZ2-ICR and what is its mechanism of action?
BAZ2-ICR is a potent, selective, and cell-permeable small molecule inhibitor that targets the bromodomains of BAZ2A and BAZ2B.[1][2][3][4] Bromodomains are "reader" modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins. BAZ2A is a core component of the Nucleolar Remodeling Complex (NoRC), which is involved in silencing ribosomal RNA transcription and establishing repressive heterochromatin.[2][5][6]
BAZ2-ICR acts as a competitive antagonist. It occupies the acetyl-lysine binding pocket of the BAZ2A/B bromodomains, preventing them from binding to their natural chromatin marks.[2][7] This displacement from chromatin disrupts their function. This mechanism has been directly demonstrated in cells using techniques like Fluorescence Recovery After Photobleaching (FRAP).[1][2][8]
Caption: Mechanism of BAZ2-ICR Action.
Q2: How potent and selective is BAZ2-ICR?
BAZ2-ICR is a highly characterized chemical probe. Its potency and selectivity have been rigorously tested across multiple platforms.
| Parameter | BAZ2A | BAZ2B | Key Off-Target (CECR2) | Other Bromodomains |
| IC₅₀ (AlphaScreen) | 130 nM | 180 nM | >15-fold lower potency | >100-fold lower potency |
| Kd (ITC) | 109 nM | 170 nM | 1.55 µM | Not significant |
| Thermal Shift (ΔTm) | 5.2 °C | 3.8 °C | 2.0 °C | Not significant |
Data compiled from multiple sources.[1][2][7][8][9][10]
Expert Interpretation: The sub-micromolar IC₅₀ and Kd values indicate potent binding. Critically, the selectivity data confirms that BAZ2-ICR has a clean profile, with a significant window over other bromodomain families, especially the well-studied BET family (e.g., BRD4).[2][5][7][10] The ~15-fold selectivity over CECR2 is important to acknowledge; if your system has high levels of CECR2 expression, consider this during data interpretation.[2][7]
Q3: How should I prepare and store BAZ2-ICR?
Proper handling is crucial for reproducible results.
| Solvent | Max Concentration | Storage of Stock Solution | Working Solution |
| DMSO | 10-100 mM | -80°C (up to 6 months) or -20°C (up to 1 month) | Prepare fresh daily |
| Ethanol | 10-100 mM | -80°C (up to 6 months) or -20°C (up to 1 month) | Prepare fresh daily |
Data compiled from vendor datasheets.[1][8][9][11]
Best Practice:
-
Reconstitution: Briefly centrifuge the vial before opening. Reconstitute in high-quality, anhydrous DMSO or ethanol to a stock concentration of 10-20 mM.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, thaw a single aliquot and prepare fresh serial dilutions in your cell culture medium or assay buffer. Do not store working dilutions.
Cellular Assays: Target Engagement & Functional Readouts
This section focuses on using BAZ2-ICR in a cellular context, from confirming it enters cells and binds its target to troubleshooting common issues with downstream functional assays.
Cellular FAQs
Q4: What is a recommended starting concentration for cell-based assays and how long should I treat my cells?
For most cell lines, a starting concentration range of 0.5 µM to 2 µM is recommended.[10] The original characterization paper demonstrated clear cellular activity at 1 µM.[1][2]
Treatment duration is highly dependent on the biological question:
-
Target Engagement (FRAP): Minutes to hours.
-
Transcriptional Changes (RT-qPCR, RNA-seq): 6 to 48 hours is a common window to observe changes in gene expression.
-
Phenotypic Changes (Proliferation, Differentiation): 24 to 72 hours or longer.
Causality Check: Always perform a dose-response and time-course experiment in your specific cell model to determine the optimal concentration and duration. A sub-optimal dose or time point is a common reason for not observing a phenotype.
Q5: How do I validate that BAZ2-ICR is engaging BAZ2A/B in my cells?
The gold-standard method for confirming target engagement in living cells is the Fluorescence Recovery After Photobleaching (FRAP) assay.[2][5] This assay directly measures the mobility of a GFP-tagged BAZ2A protein in the nucleus.
-
Principle: BAZ2A bound to chromatin is relatively immobile. When displaced by BAZ2-ICR, it becomes more mobile.
-
Procedure: A region of the nucleus in a cell expressing GFP-BAZ2A is photobleached with a high-intensity laser. The rate at which fluorescence recovers in that spot is measured.
-
Expected Result: In BAZ2-ICR-treated cells, the fluorescence recovery will be significantly faster, indicating that the GFP-BAZ2A pool is more mobile and not tethered to chromatin.[1][2][8]
Caption: Workflow for a FRAP-based target engagement assay.
Cellular Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable phenotype (e.g., no change in proliferation, gene expression) | 1. Ineffective Dose/Time: The concentration or treatment duration is not optimal for your specific cell line or endpoint. 2. Low Target Expression: Your cell line may express very low levels of BAZ2A/B. 3. Cell Line Insensitivity: The BAZ2A/B pathway may not be a critical regulator of the phenotype you are measuring in that specific context. 4. Compound Degradation: Improper storage or handling of BAZ2-ICR. | 1. Perform Dose-Response & Time-Course: Test a wider range of concentrations (e.g., 0.1 µM to 10 µM) and time points. 2. Confirm Target Expression: Use validated antibodies to check BAZ2A and BAZ2B protein levels via Western Blot. 3. Use a Positive Control Cell Line: If possible, include a cell line known to be sensitive to BAZ2 inhibition. Also, consider alternative functional readouts based on known BAZ2 biology (e.g., rRNA expression).[12] 4. Use a Fresh Aliquot: Thaw a new, previously unopened aliquot of BAZ2-ICR stock and prepare fresh dilutions. |
| High Cellular Toxicity at Effective Doses | 1. Off-Target Effects: While highly selective, at high concentrations, off-target effects can occur. 2. Solvent Toxicity: The final concentration of DMSO may be too high. 3. Synergistic Toxicity: Interaction with other components in the media. | 1. Titrate to Minimum Effective Dose: Use the lowest possible concentration that gives you the desired biological effect. 2. Check Solvent Concentration: Ensure the final DMSO concentration is consistent across all samples and ideally below 0.1%. Run a "vehicle-only" control. 3. Consider a Negative Control Compound: Use a structurally similar but inactive molecule, if available, to control for off-target effects. |
Biochemical & Chromatin-Based Assays
This section provides protocols and best practices for experiments that probe the direct interaction of BAZ2 proteins with chromatin and other binding partners.
Protocol: Chromatin Immunoprecipitation (ChIP) after BAZ2-ICR Treatment
This protocol is designed to assess how BAZ2-ICR treatment affects the localization of a specific protein (e.g., BAZ2A itself, or a histone mark) at a particular genomic locus.
Objective: To determine if BAZ2-ICR treatment displaces BAZ2A from a known target gene promoter.
Materials:
-
Cells grown on 10-15 cm plates
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Lysis Buffer (e.g., RIPA or equivalent) with Protease Inhibitors
-
Validated ChIP-grade antibody against BAZ2A
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer
-
RNase A and Proteinase K
-
PCR purification kit
-
qPCR primers for a known BAZ2A target locus and a negative control locus
Procedure:
-
Cell Treatment: Treat cells with vehicle (DMSO) or an effective dose of BAZ2-ICR (e.g., 1 µM) for an optimized duration (e.g., 24 hours).
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle rocking.[13][14] Causality: This step creates covalent bonds between proteins and DNA that are in close proximity, "freezing" the interactions in place.
-
Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes to quench the excess formaldehyde.[13]
-
Cell Lysis: Wash cells with ice-cold PBS, then scrape and collect. Lyse the cells according to a standard ChIP lysis protocol. Keep samples on ice.[13]
-
Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-600 bp. Self-Validation: Run an aliquot of your sheared chromatin on an agarose gel to confirm the fragment size. This is a critical step for resolution.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.[15]
-
Incubate the pre-cleared chromatin overnight at 4°C with your ChIP-grade BAZ2A antibody. A no-antibody or IgG control is mandatory.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Perform a series of stringent washes (e.g., low salt, high salt, LiCl buffer) to remove non-specifically bound proteins and DNA.[13]
-
Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, then purify the DNA using a PCR purification kit.[16]
-
Analysis: Use qPCR to quantify the amount of DNA corresponding to your target locus in the BAZ2-ICR-treated sample versus the vehicle-treated sample. Normalize to input chromatin.
Expected Result: A successful experiment will show a significant reduction in the amount of the target gene promoter DNA pulled down by the BAZ2A antibody in the BAZ2-ICR-treated sample compared to the vehicle control, indicating displacement.
Protocol: Co-Immunoprecipitation (Co-IP)
This protocol helps identify proteins that interact with BAZ2A/B and determine if this interaction is affected by BAZ2-ICR.
Objective: To test if the interaction between BAZ2A and a known partner protein is dependent on BAZ2A's bromodomain.
Procedure:
-
Cell Treatment & Lysis: Treat cells with vehicle or BAZ2-ICR. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. Avoid harsh detergents like SDS that would disrupt protein-protein interactions.[17]
-
Pre-clearing: Pre-clear the lysate with Protein A/G beads to minimize non-specific binding.[15][17]
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a validated antibody against your "bait" protein (e.g., BAZ2A).
-
Add Protein A/G beads to capture the immune complexes.
-
-
Washes: Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specific binders. These washes are typically less stringent than in ChIP.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluates by Western Blot. Probe one blot for the bait protein (BAZ2A) to confirm successful IP. Probe a second blot for the suspected "prey" protein.
Expected Result: If the interaction is bromodomain-dependent, you will see a strong band for the prey protein in the vehicle lane but a significantly weaker or absent band in the BAZ2-ICR treated lane.
Caption: A logical troubleshooting workflow for IP-based experiments.
References
-
Drouin, L., et al. (2015). Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B. Journal of Medicinal Chemistry, 58(5), 2553-2559. [Link]
-
BAZ2-ICR - The Chemical Probes Portal. [Link]
-
BAZ2-ICR A chemical probe for BAZ2A/B bromodomains. Structural Genomics Consortium. [Link]
-
Cox, A.G., et al. (2022). In vivo CRISPR screening identifies BAZ2 chromatin remodelers as druggable regulators of mammalian liver regeneration. Cell Stem Cell, 29(7), 1103-1117.e8. [Link]
-
Structure enabled design of BAZ2-ICR, a chemical probe targeting the bromodomains of BAZ2A and BAZ2B. PubMed. [Link]
-
Structure enabled design of BAZ2-ICR, a chemical probe targeting the bromodomains of BAZ2A and BAZ2B. The Institute of Cancer Research. [Link]
-
Drouin, L., et al. (2015). Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B. Journal of Medicinal Chemistry, 58(5), 2553-2559. [Link]
-
Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing. Request PDF. ResearchGate. [Link]
-
A simplified Chromatin Immunoprecipitation (ChIP) protocol. Journal of Visualized Experiments. [Link]
-
Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing. Journal of Medicinal Chemistry. [Link]
-
Co-Immunoprecipitation (Co-IP) Protocol. Creative Diagnostics. [Link]
-
Co-immunoprecipitation (Co-IP): The Complete Guide. Antibodies.com. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure enabled design of BAZ2-ICR, a chemical probe targeting the bromodomains of BAZ2A and BAZ2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repository.icr.ac.uk]
- 5. BAZ2-ICR | Structural Genomics Consortium [thesgc.org]
- 6. BAZ2-ICR, 1665195-94-7 | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Probe BAZ2-ICR | Chemical Probes Portal [chemicalprobes.org]
- 11. BAZ2-ICR | Bromodomains | Tocris Bioscience [tocris.com]
- 12. In vivo CRISPR screening identifies BAZ2 chromatin remodelers as druggable regulators of mammalian liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Strategies for Minimizing In Vivo Toxicity of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide
Welcome to the technical support center for researchers working with 3-Amino-4-(3-methyl-1-piperidinyl)benzamide. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to anticipate, manage, and minimize in vivo toxicity during your experiments. Given the limited publicly available toxicity data for this specific molecule (CAS 915920-42-2), this guidance is built upon established toxicological principles for its core structural motifs: the aminobenzamide and piperidine moieties. This "guilt-by-association" approach is a standard practice in preclinical safety assessment for new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the potential in vivo toxicities I should anticipate with this compound based on its structure?
Based on its chemical structure, potential toxicities can be inferred from its aminobenzamide and piperidine components.
-
Aminobenzamide-Related Toxicities:
-
Methemoglobinemia: Aromatic amines can cause oxidative stress on red blood cells, leading to the oxidation of hemoglobin to methemoglobin, which cannot bind oxygen. This can result in cyanosis and hypoxia.[1]
-
Renal Toxicity: Some benzamide derivatives have been shown to cause kidney damage at higher doses, including lymphocyte infiltration, glomerulosclerosis, and tubular necrosis.[2]
-
DNA Repair Inhibition: 3-Aminobenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[3][4] While this can be a therapeutic goal in some contexts, it can also potentiate the toxicity of other agents or lead to genomic instability.
-
-
Piperidine-Related Toxicities:
-
Central Nervous System (CNS) Effects: The piperidine ring is a common scaffold in neuroactive compounds and can cross the blood-brain barrier.[5] Potential CNS effects could include sedation, ataxia, or convulsions at high doses.
-
Cardiovascular Effects: Some piperidine-containing compounds can have cardiovascular effects. Monitoring of heart rate and blood pressure may be warranted in some studies.
-
Irritation: The safety data sheet for this compound indicates it is a skin irritant.[6] This suggests it may also be irritating to other tissues upon in vivo administration.
-
| Structural Moiety | Potential In Vivo Toxicities | Key Monitoring Parameters |
| Aminobenzamide | Methemoglobinemia, Renal Toxicity, DNA Repair Inhibition | Blood methemoglobin levels, Blood Urea Nitrogen (BUN), Serum Creatinine, Urinalysis, Histopathology of kidneys |
| Piperidine | CNS Effects, Cardiovascular Effects, Local Tissue Irritation | Clinical observations (sedation, ataxia), Heart rate, Blood pressure, Injection site observations, Histopathology of the brain and heart |
Troubleshooting Guides
Issue 1: Observed Signs of Systemic Toxicity (e.g., lethargy, weight loss, cyanosis)
If you observe general signs of systemic toxicity, it is crucial to systematically investigate the cause and implement strategies to mitigate these effects.
Workflow for Investigating Systemic Toxicity
Caption: Workflow for addressing systemic toxicity.
Step-by-Step Protocol for Mitigation:
-
Immediate Actions:
-
Dose Reduction: The most immediate step is to reduce the dose or temporarily halt administration to prevent further toxicity.
-
Supportive Care: Provide supportive care such as fluid therapy (e.g., subcutaneous saline) to maintain hydration and aid in the clearance of the compound and its metabolites.
-
-
Investigate the Cause:
-
Blood Analysis: Collect blood samples to analyze for kidney function (BUN, creatinine), liver enzymes (ALT, AST), and a complete blood count (CBC). Given the aminobenzamide structure, measuring methemoglobin levels is highly recommended.[1]
-
Histopathology: At the end of the study, or if animals are euthanized due to toxicity, perform a thorough histopathological examination of key organs, including the kidneys, liver, spleen, and brain.
-
-
Review Formulation and Pharmacokinetics (PK):
-
Cmax-Related Toxicity: High peak plasma concentrations (Cmax) are often associated with acute toxicity. If you suspect this, consider reformulating the compound to achieve a slower release profile.
-
Formulation Strategies to Reduce Cmax:
-
Nanosuspensions: Reducing particle size to the nanometer range can improve dissolution rate and bioavailability, potentially allowing for a lower overall dose.
-
Controlled-Release Formulations: Incorporating the compound into a polymer matrix or using osmotic pumps can provide sustained release, lowering Cmax while maintaining therapeutic exposure (AUC).
-
Co-solvents and Surfactants: While these can improve solubility, they can also have their own toxicities. Choose excipients with a well-established safety profile.
-
-
Issue 2: Suspected Metabolism-Mediated Toxicity
The toxicity of a compound may not be due to the parent molecule itself but rather to the formation of reactive metabolites. Both the aminobenzamide and piperidine moieties are susceptible to metabolism by cytochrome P450 (CYP) enzymes.[7][8][9]
Potential Metabolic Pathways Leading to Toxicity
Caption: Potential metabolic activation pathways.
Experimental Protocol to Investigate Metabolism-Mediated Toxicity:
-
In Vitro Metabolism Studies:
-
Incubate with Liver Microsomes: Incubate this compound with liver microsomes (from the same species as your in vivo model) in the presence of NADPH. Analyze the samples by LC-MS/MS to identify metabolites.
-
Reactive Metabolite Trapping: Include trapping agents like glutathione (GSH) in the microsomal incubation. The formation of GSH adducts is a strong indicator of reactive metabolite formation.
-
-
In Vivo Mitigation Strategies:
-
CYP Inhibition: If a specific CYP enzyme is identified as being responsible for metabolic activation, co-administration of a selective inhibitor of that enzyme could potentially reduce toxicity. Caution: This approach can have complex effects on the overall pharmacokinetics and should be used with a clear understanding of the metabolic pathways.
-
Antioxidant Co-administration: If toxicity is suspected to be due to oxidative stress from reactive metabolites, co-administration of an antioxidant like N-acetylcysteine (NAC) may be beneficial.[10]
-
Issue 3: Injection Site Reactions or Local Irritation
Given that the compound is classified as a skin irritant, local reactions at the injection site are possible, especially with subcutaneous or intramuscular administration.[6]
Troubleshooting Injection Site Reactions:
-
Formulation pH: Ensure the pH of your formulation is close to physiological pH (7.4).
-
Solubilizing Agents: If the compound is poorly soluble and precipitating at the injection site, consider using a different vehicle or a solubility-enhancing excipient.
-
Rotate Injection Sites: If multiple injections are required, rotate the injection sites to minimize local inflammation.
-
Lower the Concentration: Administer a larger volume of a more dilute solution, if feasible within the volume limits for the chosen animal model and route of administration.
Conclusion
Minimizing the in vivo toxicity of this compound requires a proactive and informed approach. By understanding the potential toxicities associated with its aminobenzamide and piperidine structural components, researchers can design more robust experiments, implement appropriate monitoring, and utilize formulation and dosing strategies to mitigate adverse effects. This technical guide provides a framework for troubleshooting common issues, but it is essential to tailor these strategies to your specific experimental context and to consult with a toxicologist or veterinarian for complex in vivo studies.
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Yamagami, T., et al. (1986). Protection by 3-aminobenzamide and nicotinamide against streptozotocin-induced beta-cell toxicity in vivo and in vitro. Diabetes, 35(10), 1130-1134. Available at: [Link]
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Walenta, S., et al. (2006). Biodistribution and Pharmacokinetics of the (19)F-labeled Radiosensitizer 3-aminobenzamide: Assessment by (19)F MR Imaging. Magnetic Resonance Imaging, 24(1), 71-78. Available at: [Link]
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Cleaver, J. E. (1982). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis, 3(12), 1463-1467. Available at: [Link]
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Varga, G., et al. (2010). 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. The Journal of Pharmacology and Experimental Therapeutics, 332(1), 213-220. Available at: [Link]
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Yun, F., et al. (2019). Thioether-based 2-aminobenzamide derivatives: Novel HDAC inhibitors with potent in vitro and in vivo antitumor activity. European Journal of Medicinal Chemistry, 176, 195-207. Available at: [Link]
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Chen, J., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 11, 1245842. Available at: [Link]
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Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 477-481. Available at: [Link]
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Kaneshiro, E. S., et al. (2006). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Antimicrobial Agents and Chemotherapy, 50(5), 1777-1783. Available at: [Link]
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Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(6), 477-481. Available at: [Link]
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PubChem. (n.d.). 3-Aminobenzamide. National Center for Biotechnology Information. Available at: [Link]
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Cleaver, J. E. (1984). Differential toxicity of 3-aminobenzamide to wild-type and 6-thioguanine-resistant Chinese hamster cells by interference with pathways of purine biosynthesis. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 131(3-4), 123-127. Available at: [Link]
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Khan, S., et al. (2023). Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Medical Sciences, 31(3), 223-228. Available at: [Link]
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Cuc, D. T., et al. (2020). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Natural Product Communications, 15(9). Available at: [Link]
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Kozikowski, A. P., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 41(11), 1962-1969. Available at: [Link]
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Wang, Y., et al. (2018). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 47(3), 815-823. Available at: [Link]
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Agundez, J. A., et al. (1981). The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog. Journal of Pharmacy and Pharmacology, 33(4), 214-218. Available at: [Link]
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Ullah, H., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research, 22(12), 5849-5856. Available at: [Link]
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Garg, S., et al. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Bioconjugate Chemistry, 18(5), 1612-1618. Available at: [Link]
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Validation & Comparative
A Head-to-Head Comparison of BAZ2-ICR and GSK2801 for BAZ2A/B Bromodomain Inhibition
In the expanding landscape of epigenetic research, the bromodomain-containing proteins BAZ2A and BAZ2B have emerged as compelling targets for therapeutic intervention, particularly in oncology. These proteins are key components of chromatin remodeling complexes, playing crucial roles in the regulation of gene expression. The development of small molecule inhibitors targeting the BAZ2A/B bromodomains has provided researchers with powerful tools to dissect their biological functions. This guide provides a detailed comparison of two prominent chemical probes: BAZ2-ICR and GSK2801.
Introduction to BAZ2A and BAZ2B: Gatekeepers of Chromatin Architecture
BAZ2A (also known as TIP5) is a core subunit of the Nucleolar Remodeling Complex (NoRC), which is instrumental in the silencing of ribosomal RNA (rRNA) genes by recruiting histone-modifying enzymes and DNA methyltransferases.[1][2] BAZ2A's role extends to maintaining the stability of heterochromatin at pericentromeric and telomeric regions.[1] Its counterpart, BAZ2B, is a component of distinct chromatin remodeling complexes and has been implicated in the regulation of polymerase II activity and the repression of mitochondrial genes.[1] Given their fundamental roles in gene silencing and genome stability, dysregulation of BAZ2A and BAZ2B has been linked to various diseases, including cancer, making their bromodomains attractive targets for inhibitor development.[3][4]
Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding
Both BAZ2-ICR and GSK2801 are competitive inhibitors that target the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains.[5][6] By occupying this pocket, they prevent the bromodomain from recognizing and binding to acetylated histone tails, thereby disrupting their function in chromatin remodeling and gene regulation. While both compounds share this general mechanism, their distinct chemical scaffolds lead to differences in potency, selectivity, and cellular activity.
Comparative Analysis of BAZ2-ICR and GSK2801
A critical aspect of a chemical probe's utility is its specificity for the intended target. While both BAZ2-ICR and GSK2801 are potent inhibitors of BAZ2A and BAZ2B, their selectivity profiles differ significantly.
BAZ2-ICR is characterized by its high selectivity for the BAZ2 bromodomains.[7][8] It exhibits a more than 100-fold selectivity over a broad panel of other bromodomains, with only weak binding to CECR2.[8] This high degree of selectivity makes BAZ2-ICR a valuable tool for specifically probing the functions of BAZ2A and BAZ2B with minimal confounding off-target effects.[9]
GSK2801 , on the other hand, displays a broader inhibitory profile. In addition to its high affinity for BAZ2A and BAZ2B, it also demonstrates significant activity against BRD9 and TAF1(L).[5][10] This polypharmacology can be a double-edged sword. While it may offer therapeutic advantages in certain contexts by simultaneously targeting multiple pathways, it can also complicate the interpretation of experimental results, as the observed phenotype may not be solely attributable to the inhibition of BAZ2A/B.[11] For instance, the synergistic effect of GSK2801 with BET inhibitors in triple-negative breast cancer has been partially attributed to its inhibition of BRD9.[9]
The choice between BAZ2-ICR and GSK2801 will therefore depend on the specific research question. For studies aiming to elucidate the precise roles of BAZ2A and BAZ2B, the highly selective BAZ2-ICR is the preferred tool. Conversely, GSK2801 may be more suitable for studies where the combined inhibition of BAZ2A/B and BRD9 is desired.
Quantitative Data Summary
The following tables summarize the key biochemical, cellular, and pharmacokinetic parameters for BAZ2-ICR and GSK2801 based on available experimental data.
Table 1: Biochemical Activity
| Compound | Target | IC50 (nM) | Kd (nM) |
| BAZ2-ICR | BAZ2A | 130[7] | 109[8] |
| BAZ2B | 180[7] | 170[8] | |
| GSK2801 | BAZ2A | - | 257[5] |
| BAZ2B | - | 136[5] |
Table 2: Selectivity Profile
| Compound | Off-Target | Kd (μM) | Fold Selectivity (vs. BAZ2A/B) |
| BAZ2-ICR | CECR2 | 1.55[8] | ~10-15 fold[8] |
| GSK2801 | BRD9 | 1.1[5] | ~4-8 fold |
| TAF1L(2) | 3.2[5] | ~12-23 fold |
Table 3: Cellular Activity
| Compound | Assay | Cell Line | Effective Concentration |
| BAZ2-ICR | FRAP | U2OS | 1 μM[8] |
| GSK2801 | FRAP | U2OS | < 1 μM[5] |
Table 4: Pharmacokinetic Properties (Mouse)
| Compound | Parameter | Value |
| BAZ2-ICR | Bioavailability (oral) | 70%[12] |
| Clearance | Moderate[12] | |
| GSK2801 | Bioavailability (oral) | Reasonable[5] |
| Clearance | Modest[5] |
Experimental Protocols
To aid researchers in the evaluation of these and other BAZ2A/B inhibitors, detailed protocols for key biochemical and cellular assays are provided below.
Biochemical Assay: AlphaScreen for Inhibitor Potency
This protocol outlines a method to determine the IC50 values of inhibitors against BAZ2A/B bromodomains.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., BAZ2-ICR or GSK2801) in assay buffer.
-
Prepare a solution of His-tagged BAZ2A or BAZ2B bromodomain and biotinylated acetylated histone peptide in assay buffer.
-
-
Incubation:
-
In a 384-well plate, add the inhibitor solution, the bromodomain solution, and the histone peptide solution.
-
Incubate at room temperature for 30 minutes to allow for binding.[13]
-
-
Bead Addition:
-
Add AlphaScreen Streptavidin Donor beads and Nickel Chelate Acceptor beads to the wells.[13]
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Detection:
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Fluorescence Recovery After Photobleaching (FRAP) for Target Engagement
This protocol measures the ability of an inhibitor to displace BAZ2A-GFP from chromatin in live cells.
Protocol Steps:
-
Cell Culture and Transfection:
-
Plate U2OS cells on glass-bottom dishes.
-
Transfect the cells with a plasmid expressing BAZ2A fused to Green Fluorescent Protein (GFP).
-
-
Inhibitor Treatment:
-
Treat the cells with the desired concentration of the inhibitor (e.g., BAZ2-ICR or GSK2801) or vehicle control for a specified time.
-
-
Photobleaching:
-
Using a confocal microscope, photobleach a defined region of interest (ROI) within the nucleus of a GFP-expressing cell.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the ROI over time.
-
Calculate the mobile fraction and the half-time of recovery (t1/2). A faster recovery indicates displacement of the GFP-tagged protein from chromatin by the inhibitor.[5]
-
Cellular Assay: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Target Gene Identification
This protocol is used to identify the genomic regions where BAZ2A/B binding is altered by inhibitor treatment.
Protocol Steps:
-
Cell Treatment and Crosslinking:
-
Treat cells with the inhibitor or vehicle control.
-
Crosslink protein-DNA complexes with formaldehyde.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.[14]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for BAZ2A or BAZ2B.
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.[15]
-
-
DNA Purification:
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.[14]
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome and identify peaks representing regions of protein binding.
-
Compare the peak profiles between inhibitor-treated and control samples to identify differential binding sites.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams were generated using Graphviz.
Caption: BAZ2A/B Signaling Pathway
Caption: Experimental Workflows
Conclusion
Both BAZ2-ICR and GSK2801 are indispensable tools for the study of BAZ2A and BAZ2B biology. The superior selectivity of BAZ2-ICR makes it the probe of choice for dissecting the specific functions of the BAZ2 bromodomains. GSK2801, with its broader activity profile that includes BRD9, offers an alternative for exploring the consequences of multi-target inhibition. A thorough understanding of their respective properties, as outlined in this guide, is essential for the design of rigorous experiments and the accurate interpretation of their results. As research in this area continues to evolve, these chemical probes will undoubtedly play a pivotal role in uncovering the therapeutic potential of targeting BAZ2A and BAZ2B.
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Chen, P., et al. (2016). BAZ2-ICR and GSK2801 show different cellular efficacies in accordance with their unequal selectivity profiles. Epigenetics & Chromatin, 9, 48. [Link]
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Probes & Drugs. BAZ2-ICR (PD000001, RRZVGDGTWNQAPW-UHFFFAOYSA-N). [Link]
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Chen, P., et al. (2015). Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. Journal of Medicinal Chemistry, 58(12), 4956-4969. [Link]
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Stelzer, C., et al. (2016). BAZ2A safeguards genome architecture of ground-state pluripotent stem cells. The EMBO Journal, 35(23), 2563-2578. [Link]
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Ch Z, et al. (2023). Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex. Nucleic Acids Research, 51(21), 11475-11493. [Link]
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Structural Genomics Consortium. BAZ2-ICR A chemical probe for BAZ2A/B bromodomains. [Link]
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Di Lorenzo, A., et al. (2022). Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing. ACS Medicinal Chemistry Letters, 13(9), 1436-1443. [Link]
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Drouin, L., et al. (2015). Structure Enabled Design of BAZ2-ICR, A Chemical Probe Targeting the Bromodomains of BAZ2A and BAZ2B. Journal of Medicinal Chemistry, 58(6), 2553-2559. [Link]
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Bevill, S. M., et al. (2019). GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer. Molecular Cancer Research, 17(9), 1856-1868. [Link]
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Chen, P., et al. (2015). Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. ResearchGate. [Link]
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Wang, Y., et al. (2021). Binding Selectivity of Inhibitors toward Bromodomains BAZ2A and BAZ2B Uncovered by Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations. ACS Omega, 6(18), 12041-12053. [Link]
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Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70–76. [Link]
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BPS Bioscience. BAZ2B Inhibitor Screening Assay Kit. [Link]
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Monsoro-Burq, A. H., et al. (2017). Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. Journal of visualized experiments : JoVE, (126), 56093. [Link]
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Snyder lab, Stanford University. (2012). ChIP-Seq Protocol. ENCODE. [Link]
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Wang, Y., et al. (2021). Binding Selectivity of Inhibitors toward Bromodomains BAZ2A and BAZ2B Uncovered by Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations. ACS Publications. [Link]
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P. M. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. MDPI. [Link]
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GeneCards. BAZ2A Gene. [Link]
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Siegel, N. (2009). CHIP-Seq protocol. [Link]
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A. A., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]
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Wikipedia. BAZ2A. [Link]
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Reaction Biology. BAZ2B Bromodomain Assay Service (AlphaScreen). [Link]
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M. M. M., et al. (2021). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. MDPI. [Link]
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Brind'Amour, J., et al. (2015). An ultra-low-input native ChIP-seq protocol for genome-wide profiling of rare cell populations. Nature communications, 6, 6033. [Link]
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Tampereen yliopisto. (2018). OPTIMIZATION OF CHIP-SEQ PROTOCOL TO STUDY EPIGENETIC CHARACTERISTICS OF MEDULLOBLASTOMA AND ATYPICAL TERATOID/RHABDOID TUMOR. [Link]
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Gu, L., et al. (2023). BAZ2A-RNA mediated association with TOP2A and KDM1A represses genes implicated in prostate cancer. Nature communications, 14(1), 2328. [Link]
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BMG LABTECH. AlphaScreen. [Link]
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Hunter, K. E., & Roberts, D. A. (2013). Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. Food chemistry, 141(2), 1593–1599. [Link]
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Coussens, N. P., et al. (2012). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. ASSAY and Drug Development Technologies, 10(4), 337-346. [Link]
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Validating On-Target Efficacy: A Comparative Guide for the Putative PARP1 Inhibitor 3-Amino-4-(3-methyl-1-piperidinyl)benzamide
For researchers in oncology and drug development, the validation of a small molecule's on-target effect is a cornerstone of preclinical assessment. It is the critical step that bridges a promising compound with a viable therapeutic strategy. This guide provides a comprehensive framework for validating the on-target effects of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide , a novel compound bearing the benzamide scaffold characteristic of Poly (ADP-ribose) Polymerase (PARP) inhibitors.[1][2][3]
We will objectively compare its performance against established, clinically-approved PARP inhibitors, Olaparib and Rucaparib , providing the scientific rationale and detailed protocols for a multi-tiered validation strategy. This guide is designed to be a self-validating system, ensuring that each experimental stage provides clear, interpretable data to confirm direct target engagement and downstream functional consequences.
The Central Target: PARP1 and its Role in DNA Repair
Poly (ADP-ribose) Polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a primary sensor for single-strand breaks (SSBs). Upon detecting a break, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.
Inhibition of PARP1 is a powerful anti-cancer strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, is the foundation of PARP inhibitor therapy.[4] When PARP1 is inhibited, SSBs are not efficiently repaired and can degrade into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are repaired by the homologous recombination (HR) pathway. However, in BRCA-mutated cancer cells where the HR pathway is compromised, the accumulation of DSBs leads to genomic instability and cell death.
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
Caption: PARP1 activation at DNA single-strand breaks and its inhibition.
A Multi-Tiered Strategy for On-Target Validation
To rigorously validate that this compound acts as a true PARP1 inhibitor, we must demonstrate its effect at three distinct levels: direct enzymatic inhibition, target engagement within the cell, and modulation of downstream cellular pathways.
Experimental Workflow for On-Target Validation
Caption: A sequential, three-tiered workflow for validating PARP1 inhibitors.
Tier 1: Biochemical Validation - Does it Inhibit the Enzyme?
The first and most direct test is to determine if our compound can inhibit the enzymatic activity of purified PARP1 protein in a cell-free system. This biochemical assay quantifies the inhibitor's potency, typically reported as the half-maximal inhibitory concentration (IC50).
Comparative PARP1 Inhibitors
| Compound | Class | Known Potency (IC50) | Key Features |
| Olaparib | PARP Inhibitor | ~1-5 nM for PARP1 | Clinically approved, well-characterized.[5][6] |
| Rucaparib | PARP Inhibitor | ~1-7 nM for PARP1 | Clinically approved, noted for durable PARP inhibition.[5][7] |
| 3-Aminobenzamide | Putative PARP Inhibitor | To be determined | The test compound. |
Experimental Protocol: PARP1 Colorimetric Activity Assay
This protocol is adapted from commercially available kits and established methodologies.[8] It measures PARP1 activity by detecting the incorporation of biotinylated NAD+ onto histone proteins, a substrate for PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Activated (nicked) DNA
-
Biotinylated NAD+
-
Test compounds (this compound, Olaparib, Rucaparib) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound, Olaparib, and Rucaparib in DMSO. A typical starting concentration is 10 mM, diluted down to the picomolar range.
-
Reaction Setup: In each well of the histone-coated plate, add:
-
50 µL of Assay Buffer
-
10 µL of activated DNA
-
10 µL of recombinant PARP1 enzyme
-
10 µL of the diluted compound (or DMSO for the vehicle control).
-
-
Initiation: Pre-incubate the plate for 10 minutes at room temperature. Initiate the enzymatic reaction by adding 20 µL of biotinylated NAD+ to each well.
-
Incubation: Incubate the plate for 60 minutes at 30°C to allow for PARylation of the histones.
-
Detection:
-
Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
-
Readout: Stop the reaction by adding 100 µL of Stop Solution. Read the absorbance at 450 nm.
-
Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Tier 2: Cellular Target Engagement - Does it Bind in the Cell?
A potent IC50 is crucial, but it doesn't guarantee the compound can enter a cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm this direct target engagement in intact cells.[9][10][11][12] The principle is that when a protein binds to a ligand (our inhibitor), it becomes more stable and resistant to heat-induced denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol involves treating live cells with the inhibitor, heating them across a temperature gradient, and then quantifying the amount of soluble (non-denatured) PARP1 remaining.[13]
Materials:
-
MDA-MB-436 or other suitable cancer cell line
-
Cell culture medium and reagents
-
Test compounds (at a concentration ~100x their biochemical IC50)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)
-
Primary antibody against PARP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound, Olaparib, Rucaparib, or DMSO (vehicle control) for 1-2 hours in culture medium.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification by Western Blot:
-
Collect the supernatant (soluble protein fraction).
-
Determine protein concentration using a BCA or Bradford assay.
-
Normalize the total protein amount for each sample and perform SDS-PAGE, followed by transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for PARP1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensity for PARP1 at each temperature for each treatment condition. Plot the percentage of soluble PARP1 (relative to the unheated control) against temperature. A successful on-target inhibitor will cause a rightward shift in the melting curve, indicating stabilization of PARP1 at higher temperatures.[9][11]
Alternative High-Throughput Method: For more quantitative analysis, consider the NanoBRET™ Target Engagement Assay. This live-cell method measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a competitive inhibitor, providing a sensitive measure of intracellular affinity.[14][15][16]
Tier 3: Functional Cellular Assay - Does it Inhibit the Pathway?
Confirming that the compound binds to PARP1 in cells is a major milestone. The final step is to demonstrate that this binding event translates into a functional consequence: the inhibition of PARP1's enzymatic activity within the cell. We can measure this by quantifying the levels of PAR, the product of PARP1 activity.
Experimental Protocol: Western Blot for PARylation
This assay measures the accumulation of PAR chains in response to DNA damage and assesses the ability of our inhibitor to block this process.
Materials:
-
Same as CETSA protocol, plus:
-
DNA damaging agent (e.g., hydrogen peroxide, H2O2)
-
Primary antibody against PAR (poly-ADP-ribose)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with a dose range of the test compound, Olaparib, Rucaparib, or DMSO for 1-2 hours.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., 1 mM H2O2) for 10-15 minutes to stimulate a strong PARP1 activation and PARylation response.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Quantification by Western Blot:
-
Perform a protein quantification assay (BCA or Bradford).
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody that specifically recognizes PAR chains. A loading control (e.g., β-actin or GAPDH) should also be probed on the same membrane to ensure equal loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Analysis: The DNA damage-treated cells (with DMSO) should show a strong smear of high-molecular-weight bands, representing various PARylated proteins. A successful inhibitor will show a dose-dependent reduction in this PAR signal, indicating functional inhibition of PARP1 activity in the cell.[13]
Synthesizing the Evidence for On-Target Validation
By following this three-tiered approach, researchers can build a robust and compelling case for the on-target activity of this compound.
| Validation Tier | Key Question | Positive Result | Comparison to Olaparib/Rucaparib |
| 1. Biochemical | Does it inhibit purified PARP1? | Low nanomolar IC50 value. | The IC50 should be in a comparable range to demonstrate competitive potency. |
| 2. Cellular Engagement | Does it bind to PARP1 in live cells? | A clear thermal stabilization shift in the CETSA melting curve. | The magnitude of the shift should be comparable, indicating similar binding efficacy. |
| 3. Functional Cellular | Does it block PARP1 activity in cells? | Dose-dependent reduction of H2O2-induced PARylation. | The cellular potency (EC50) for PAR inhibition should align with its cellular engagement profile. |
A successful outcome across all three tiers provides strong, self-validating evidence that this compound is a bona fide PARP1 inhibitor. This rigorous on-target validation is an indispensable step before committing to more complex downstream studies, such as assessing synthetic lethality in BRCA-mutant models or advancing the compound toward further preclinical development.
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Reaction Biology. (n.d.). NanoBRET TE PARP1 Assay Service. Retrieved from Reaction Biology website. [Link]
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Almqvist, H., et al. (2018). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(2), 121–132. [Link]
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Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services. Retrieved from Reaction Biology website. [Link]
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Li, H., et al. (2022). Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. Frontiers in Oncology, 12, 868420. [Link]
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Moore, K. N., et al. (2017). Comparative efficacy and tolerability of the PARP inhibitors olaparib 300 mg tablets BID, niraparib 300 mg capsules QD and rucaparib 600 mg tablets BID. Annals of Oncology, 28(suppl_5). [Link]
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ResearchGate. (2015). How can I detect PolyADP ribosylation (PAR) by western blot?. Retrieved from ResearchGate. [Link]
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Mengato, D., & Cancanelli, L. (2022). Indirect comparison of three PARP inhibitors (olaparib, niraparib, and rucaparib) as maintenance treatment in ovarian carcinoma patients responding to platinum therapy. International Journal of Clinical Pharmacology and Therapeutics, 60(8), 370–372. [Link]
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Genedata. (2018). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. Retrieved from Genedata website. [Link]
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ResearchGate. (n.d.). A CETSA HT assay to screen for intracellular PARP1 target engagement. Retrieved from ResearchGate. [Link]
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Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services. Retrieved from Reaction Biology website. [Link]
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Girish, V. M., et al. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry, 326(1), 78–86. [Link]
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Kumar, A., et al. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology mechanisms and methods, 24(5), 332–341. [Link]
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BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]
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Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2138–2150. [Link]
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Cross-validation of BAZ2-ICR activity in different cell lines
This guide provides a comprehensive analysis of BAZ2-ICR, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. We will delve into its mechanism of action, compare its cellular activity with alternative inhibitors across different cell lines, and provide detailed protocols for key validation assays. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply this important epigenetic tool.
Introduction to BAZ2-ICR: A Selective Probe for BAZ2 Bromodomains
BAZ2-ICR is a small molecule inhibitor that targets the bromodomains of BAZ2A and BAZ2B, two closely related proteins involved in chromatin remodeling and gene regulation.[1][2][3] BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which plays a crucial role in the silencing of ribosomal RNA (rRNA) transcription, a process often dysregulated in cancer.[4][5] The precise functions of BAZ2B are less well-defined, but it is thought to be involved in regulating nucleosome mobilization.[4]
BAZ2-ICR was developed as a high-quality chemical probe to enable the study of BAZ2A/B function.[2][5] It exhibits moderate potency with IC50 values of 130 nM for BAZ2A and 180 nM for BAZ2B.[1][3] A key feature of BAZ2-ICR is its high selectivity. It displays a 15-fold selectivity for BAZ2A/B over the bromodomain of CECR2 and greater than 100-fold selectivity over a wide panel of other bromodomains, including the well-studied BET family member BRD4.[1][6] This selectivity is crucial for dissecting the specific roles of BAZ2A and BAZ2B without the confounding effects of inhibiting other bromodomains.
Comparative Analysis of BAZ2-ICR Cellular Activity
The cellular efficacy of a chemical probe is paramount to its utility. Here, we compare the activity of BAZ2-ICR with another commonly used BAZ2 inhibitor, GSK2801, in different cancer cell line models. A critical distinction between these two inhibitors is that while BAZ2-ICR is highly selective for BAZ2A/B, GSK2801 also exhibits cross-reactivity with BRD9, a component of the SWI/SNF chromatin remodeling complex.[4][7]
Prostate Cancer Cell Lines
In a study utilizing prostate cancer cell lines with differing androgen receptor (AR) status, BAZ2-ICR and GSK2801 demonstrated distinct phenotypic effects.
| Cell Line | Androgen Receptor Status | Treatment | Observed Effect on 3D Spheroid Growth | Reference |
| 22Rv1 | AR-positive | BAZ2-ICR (25 µM) | Effective in reducing growth | [4] |
| 22Rv1 | AR-positive | GSK2801 (25 µM) | Similarly effective in reducing growth | [4] |
| PC3 | AR-negative | BAZ2-ICR (25 µM) | Not effective | [4] |
| PC3 | AR-negative | GSK2801 (25 µM) | Effective in reducing growth | [4] |
These findings suggest that the cellular context, particularly the androgen receptor signaling axis, may influence the sensitivity to selective BAZ2 inhibition. The efficacy of GSK2801 in the AR-negative PC3 cells could be attributed to its off-target inhibition of BRD9.[4]
Triple-Negative Breast Cancer (TNBC) Cell Lines
In TNBC cell lines, neither BAZ2-ICR nor GSK2801 alone showed significant anti-proliferative effects. However, a synergistic effect was observed when these inhibitors were combined with BET bromodomain inhibitors like JQ1.
| Cell Line | Treatment | Observed Effect on Cell Growth | Reference |
| Multiple TNBC lines | BAZ2-ICR + JQ1 | Partial growth inhibition | [7] |
| Multiple TNBC lines | GSK2801 + JQ1 | Significant growth inhibition and induction of apoptosis | [7] |
| Multiple TNBC lines | BAZ2-ICR + BI-9564 (BRD9i) + JQ1 | Complete growth suppression, similar to GSK2801 + JQ1 | [7] |
The enhanced synergy seen with GSK2801 in combination with JQ1 is likely due to its dual inhibition of BAZ2 and BRD9.[7] This highlights the potential for combinatorial inhibition strategies targeting multiple epigenetic pathways.
Experimental Protocols for Validating BAZ2-ICR Activity
To rigorously assess the cellular activity and target engagement of BAZ2-ICR, several key assays can be employed. Below are detailed, step-by-step methodologies for these experiments.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method to quantify the binding of a compound to a target protein within living cells.[8][9]
Workflow Diagram:
Caption: NanoBRET™ Target Engagement Assay Workflow.
Detailed Protocol:
-
Vector Construction: Clone the full-length human BAZ2A or BAZ2B cDNA into a NanoLuc® fusion vector (N- or C-terminal fusion).
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-BAZ2A/B expression vector.
-
Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM. Plate the cells in a white 96-well assay plate.
-
Tracer and Inhibitor Addition: Add the NanoBRET™ tracer specific for the BAZ2 bromodomain to the cells at its predetermined optimal concentration. Immediately add BAZ2-ICR or the alternative inhibitor at various concentrations.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.
-
Signal Measurement: Read the plate within 20 minutes on a luminometer equipped with 450 nm and 610 nm filters to measure donor and acceptor emission, respectively.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratios against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[10][11][12]
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to approximately 80% confluency. Treat the cells with BAZ2-ICR or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of soluble BAZ2A or BAZ2B in each sample using a suitable detection method, such as Western blotting or an ELISA.
-
Data Interpretation: Plot the percentage of soluble protein against the temperature for both the treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of BAZ2-ICR indicates target engagement and stabilization.
BAZ2A/B Signaling and Mechanism of Action
BAZ2A, as part of the NoRC complex, is integral to the epigenetic regulation of gene expression. Its primary recognized function is the recruitment of histone-modifying enzymes and DNA methyltransferases to rDNA, leading to transcriptional silencing.
Signaling Pathway Diagram:
Caption: BAZ2A-mediated transcriptional silencing at rDNA.
By inhibiting the bromodomain of BAZ2A, BAZ2-ICR prevents the recruitment of the NoRC complex to acetylated histones at the rDNA promoter. This leads to a more open chromatin state and can alleviate the repression of rRNA transcription.
Conclusion and Future Directions
BAZ2-ICR is a valuable and selective chemical probe for investigating the biological roles of BAZ2A and BAZ2B. The comparative data presented here underscore the importance of considering both the cellular context and the selectivity profile of inhibitors when interpreting experimental results. The distinct phenotypes observed with BAZ2-ICR versus the less selective inhibitor GSK2801 highlight the potential for off-target effects to influence cellular outcomes.
Future studies should aim to expand the characterization of BAZ2-ICR across a broader and more diverse panel of cell lines to create a more comprehensive cellular activity map. Furthermore, the development of next-generation BAZ2 inhibitors, potentially including proteolysis-targeting chimeras (PROTACs), could offer alternative and potentially more potent therapeutic strategies.
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Cazzanelli, G., Dalle Vedove, A., Parolin, E., D'Agostino, V. G., & Lolli, G. (2023). Reevaluation of bromodomain ligands targeting BAZ2A. Protein Science, 32(9), e4743. [Link]
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MDPI. (n.d.). GSK2801 Reverses Paclitaxel Resistance in Anaplastic Thyroid Cancer Cell Lines through MYCN Downregulation. Retrieved from [Link]
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Bevill, S. M., Olivares-Quintero, J. F., Sciaky, N., Golitz, B. T., Singh, D., Beltran, A. S., ... & Johnson, G. L. (2019). GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer. Molecular Cancer Research, 17(9), 1846-1857. [Link]
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The Chemical Probes Portal. (n.d.). BAZ2-ICR. Retrieved from [Link]
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Chen, P., Chaikuad, A., Bamborough, P., Bantscheff, M., Bountra, C., Chung, C. W., ... & Knapp, S. (2016). Discovery and characterization of GSK2801, a selective chemical probe for the bromodomains BAZ2A and BAZ2B. Journal of medicinal chemistry, 59(4), 1410-1424. [Link]
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Drouin, L., McGrath, S., Vidler, L. R., Chaikuad, A., Monteiro, O., Tallant, C., ... & Hoelder, S. (2015). Structure-enabled design of BAZ2-ICR, a chemical probe targeting the bromodomains of BAZ2A and BAZ2B. Journal of medicinal chemistry, 58(5), 2553-2559. [Link]
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Oxford Academic. (2023). Biochemical and cellular insights into the Baz2B protein, a non-catalytic subunit of the chromatin remodeling complex. Retrieved from [Link]
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Structural Genomics Consortium. (n.d.). BAZ2-ICR A chemical probe for BAZ2A/B bromodomains. Retrieved from [Link]
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EMBO Press. (n.d.). BAZ2A safeguards genome architecture of ground‐state pluripotent stem cells. Retrieved from [Link]
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GeneCards. (n.d.). BAZ2B Gene. Retrieved from [Link]
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PubMed Central. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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ResearchGate. (2025). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Retrieved from [Link]
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ResearchGate. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]
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PubMed. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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A Comparative Guide: Small Molecule Inhibition vs. Genetic Knockdown for Interrogating BAZ2A Function
A Foreword on the Investigated Chemical Probe: This guide compares the functional consequences of targeting the bromodomain-containing protein BAZ2A using two distinct methodologies: a potent chemical inhibitor and genetic knockdown. The initial inquiry specified the compound "3-Amino-4-(3-methyl-1-piperidinyl)benzamide." However, a comprehensive literature review did not identify this molecule as a characterized BAZ2A inhibitor. Therefore, to ensure scientific accuracy and provide a guide grounded in robust experimental data, we will proceed with a well-documented, selective, and cell-active BAZ2A/B bromodomain inhibitor, GSK2801 . This compound serves as a representative tool for the chemical inhibition approach, allowing for a rigorous comparison with genetic methodologies.
Introduction: The Rationale for Targeting BAZ2A
Bromodomain adjacent to zinc finger domain 2A (BAZ2A), also known as TIP5, is a key component of the Nucleolar Remodeling Complex (NoRC), which plays a critical role in chromatin remodeling and transcriptional repression.[1] BAZ2A is primarily involved in silencing ribosomal DNA (rDNA) transcription by recognizing acetylated histones via its bromodomain and recruiting other repressive machinery.[1][2] Emerging evidence has implicated BAZ2A in broader gene regulation and its overexpression has been linked to aggressive forms of cancer, such as prostate cancer, where it influences cell proliferation, migration, and invasion.[3][4] Given its role in pathological processes, BAZ2A has emerged as a compelling target for therapeutic intervention and functional studies.
This guide provides a comparative analysis of two principal strategies for interrogating BAZ2A function: pharmacological inhibition of its bromodomain with GSK2801 and transient genetic knockdown using small interfering RNA (siRNA). We will delve into the mechanistic differences, experimental considerations, and the divergent and convergent phenotypic outcomes associated with each approach.
The Two Pillars of BAZ2A Perturbation: A Comparative Overview
| Feature | GSK2801 (Chemical Inhibition) | Genetic Knockdown (siRNA) |
| Mechanism of Action | Competitive inhibition of the BAZ2A bromodomain, preventing its interaction with acetylated histones.[5][6] | Post-transcriptional silencing through RNA interference, leading to the degradation of BAZ2A mRNA. |
| Target | Primarily the bromodomain of BAZ2A and its close homolog BAZ2B.[5][7] Also shows some activity against BRD9 at higher concentrations.[4] | The entire BAZ2A protein is depleted, including all its functional domains. |
| Kinetics | Rapid onset of action, dependent on cell permeability and compound concentration. Reversible upon washout. | Slower onset, requiring time for mRNA and subsequent protein depletion (typically 24-72 hours).[8] Effects are transient but not immediately reversible. |
| Specificity | Potential for off-target effects on other bromodomain-containing proteins or unrelated targets.[4] | Potential for off-target gene silencing due to sequence similarity.[9] |
| Dosage Control | Dose-dependent and tunable inhibition. | Efficiency of knockdown can vary between experiments and cell types. |
| In Vivo Application | Orally bioavailable and suitable for in vivo studies in animal models.[1][5] | In vivo delivery of siRNA can be challenging. |
Visualizing the Intervention Strategies
Here, we present a conceptual workflow for both the chemical inhibition and genetic knockdown of BAZ2A.
Caption: A simplified workflow comparing the timelines for chemical inhibition and genetic knockdown of BAZ2A.
Mechanistic Insights into BAZ2A-Mediated Gene Repression
BAZ2A is a central component of the NoRC complex, which is recruited to rDNA to facilitate transcriptional silencing. This process involves the recognition of acetylated histones by the BAZ2A bromodomain, followed by the recruitment of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) to establish a repressive chromatin environment.
Caption: A diagram illustrating the role of BAZ2A in transcriptional repression and the points of intervention for GSK2801 and siRNA.
Comparative Phenotypic and Molecular Effects
| Cell Type | Assay | Effect of GSK2801 | Effect of BAZ2A siRNA Knockdown | Key Observations & Citations |
| Prostate Cancer Cells (PC3, DU145, LNCaP) | Cell Proliferation | Significant reduction in growth rate at higher concentrations. | Slowed proliferation rates. | Both methods impair cancer cell proliferation, suggesting a dependency on BAZ2A function.[3][4] |
| Migration & Invasion | Not explicitly detailed for GSK2801 alone in the provided results. | Drastically impaired migration and invasion. | Genetic knockdown demonstrates a clear role for BAZ2A in metastatic phenotypes.[3] | |
| Triple-Negative Breast Cancer (TNBC) Cells | Cell Viability | Synergistic growth inhibition when combined with BET inhibitors. | Co-knockdown with BRD2 enhances growth inhibition. | Highlights the potential for combinatorial therapies targeting BAZ2A and other epigenetic regulators.[10][11] |
| Embryonic Stem Cells (ESCs) | Cell Proliferation | Not explicitly detailed. | Affects proliferation in the ground-state (ESC+2i) but not in serum-cultured ESCs. | Demonstrates a context-dependent role for BAZ2A in stem cell maintenance.[12] |
| Gene Expression | Not explicitly detailed. | Significant changes in gene expression, particularly affecting developmental genes in ground-state ESCs. | BAZ2A is crucial for maintaining the transcriptional landscape of pluripotent stem cells.[12] | |
| Prostate Cancer Cells (PC3) | Gene Expression | Not explicitly detailed. | Affects the expression of genes frequently silenced in aggressive prostate cancer. | BAZ2A's role extends beyond rDNA silencing to the regulation of cancer-relevant genes.[13] |
Experimental Protocols
I. BAZ2A Knockdown and Cell Viability Assay
Objective: To assess the impact of transient BAZ2A knockdown on cell viability.
Materials:
-
Cells of interest (e.g., PC3 prostate cancer cells)
-
BAZ2A-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
siRNA Transfection: a. For each well, dilute 1 pmol of siRNA (BAZ2A-specific or non-targeting control) into 25 µL of Opti-MEM. b. In a separate tube, dilute 0.3 µL of Lipofectamine RNAiMAX into 25 µL of Opti-MEM and incubate for 5 minutes. c. Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation. d. Add 50 µL of the siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours to allow for BAZ2A protein depletion and subsequent phenotypic changes.
-
Cell Viability Measurement (CCK-8): a. Add 10 µL of CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the BAZ2A siRNA-treated wells to the non-targeting control wells to determine the percentage of viable cells.
II. Quantitative PCR (qPCR) for BAZ2A Target Gene Expression
Objective: To quantify the change in mRNA expression of BAZ2A and its target genes following chemical inhibition or genetic knockdown.
Materials:
-
Treated cells (from GSK2801 treatment or siRNA knockdown)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for BAZ2A and target genes of interest (e.g., from[14]) and a housekeeping gene (e.g., GAPDH).
Protocol:
-
RNA Extraction and cDNA Synthesis: a. Harvest cells and extract total RNA according to the manufacturer's protocol. b. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: a. Prepare a qPCR master mix containing SYBR Green Master Mix, forward and reverse primers (10 µM each), and nuclease-free water. b. Aliquot the master mix into qPCR plate wells. c. Add 1-2 µL of diluted cDNA (e.g., 1:10 dilution) to the respective wells.
-
qPCR Cycling: Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension), followed by a melt curve analysis to ensure product specificity.
-
Data Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression, normalizing to the housekeeping gene and comparing the treated samples to the control samples.
III. Chromatin Immunoprecipitation (ChIP)
Objective: To determine the occupancy of BAZ2A at specific genomic loci.
Materials:
-
Treated cells
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Micrococcal nuclease or sonicator for chromatin shearing
-
BAZ2A-specific antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to fragments of 200-500 bp using enzymatic digestion or sonication.
-
Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the chromatin overnight at 4°C with a BAZ2A-specific antibody or an IgG control. c. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for target loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion: Choosing the Right Tool for the Job
Both small molecule inhibition with GSK2801 and genetic knockdown of BAZ2A are powerful techniques for dissecting its biological functions. The choice between these methods should be guided by the specific research question.
-
GSK2801 offers a rapid, reversible, and dose-dependent means to probe the function of the BAZ2A bromodomain, making it ideal for studying dynamic cellular processes and for in vivo applications. However, the potential for off-target effects necessitates careful validation with structurally distinct inhibitors or genetic approaches.
-
Genetic knockdown provides a highly specific method to deplete the entire BAZ2A protein, allowing for the investigation of functions beyond the bromodomain. It serves as a crucial orthogonal approach to validate the on-target effects of chemical inhibitors. However, the slower kinetics and potential for incomplete knockdown or off-target silencing require meticulous experimental design and validation.
Ultimately, a multi-faceted approach that combines both chemical and genetic perturbations will provide the most comprehensive and robust understanding of BAZ2A's role in health and disease.
References
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Structural Genomics Consortium. GSK2801 A Selective Chemical Probe for BAZ2B/A bromodomains. [Link]
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Chen, P., Chaikuad, A., Bamborough, P., Bantscheff, M., Bountra, C., Chung, C. W., ... & Drewry, D. H. (2016). Discovery and characterization of GSK2801, a selective chemical probe for the bromodomains BAZ2A and BAZ2B. Journal of medicinal chemistry, 59(4), 1410-1424. [Link]
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Chen, P., Chaikuad, A., Bamborough, P., Bantscheff, M., Bountra, C., Chung, C. W., ... & Drewry, D. H. (2016). Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. Journal of medicinal chemistry, 59(4), 1410-1424. [Link]
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Cancer Knowledgebase. GSK2801: Drug Detail. [Link]
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Gu, L., Frommel, S. C., Oakes, C. C., Simon, R., Grupp, K., Schapira, M., ... & Santoro, R. (2015). BAZ2A (TIP5) is involved in epigenetic alterations in prostate cancer and its overexpression predicts disease recurrence. Nature genetics, 47(1), 22-30. [Link]
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Leone, S., Santoro, R., & Fuks, F. (2017). BAZ2A safeguards genome architecture of ground-state pluripotent stem cells. The EMBO journal, 36(21), 3128-3143. [Link]
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Adooq Bioscience. GSK2801 | BAZ2A and BAZ2B inhibitor. [Link]
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Cambridge Bioscience. GSK2801 - MedChem Express. [Link]
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Wang, H., & Jiao, Y. (2018). Protocols for Chromatin Immunoprecipitation. Journal of Zhejiang University. Science. B, 19(10), 823–828. [Link]
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Zoppi, V., Hughes, S. J., Maniaci, C., Testa, A., Gmaschitz, T., Wieser, M., ... & Ciulli, A. (2019). Reevaluation of bromodomain ligands targeting BAZ2A. Journal of medicinal chemistry, 62(17), 8246-8257. [Link]
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What is Epigenetics?. A Starter Chromatin Immunoprecipitation (ChIP) Protocol. [Link]
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ResearchGate. GSK2801 selectivity against the bromodomain family. [Link]
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Bevill, S. M., Olivares-Quintero, J. F., Sciaky, N., Golitz, B. T., Singh, D., Beltran, A. S., ... & Johnson, G. L. (2019). GSK2801, a BAZ2/BRD9 bromodomain inhibitor, synergizes with BET inhibitors to induce apoptosis in triple-negative breast cancer. Molecular cancer research, 17(7), 1503-1518. [Link]
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Collas, P. (2008). Q2 ChIP - Quick and quantitative chromatin immunoprecipitation. [Link]
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Leone, S., Gu, L., Vervoorts, J., D’Artista, L., & Santoro, R. (2023). BAZ2A-RNA mediated association with TOP2A and KDM1A represses genes implicated in prostate cancer. Life science alliance, 6(7), e202201783. [Link]
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van Werven, F. J., & Timmers, H. T. M. (2006). An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions. STAR protocols, 1(1), 1-10. [Link]
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Bevill, S. M., Olivares-Quintero, J. F., Sciaky, N., Golitz, B. T., Singh, D., Beltran, A. S., ... & Johnson, G. L. (2019). GSK2801, a BAZ2/BRD9 Bromodomain Inhibitor, Synergizes with BET Inhibitors to Induce Apoptosis in Triple-Negative Breast Cancer. Molecular cancer research : MCR, 17(7), 1503–1518. [Link]
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Cuscó, A., Ariza-Miguel, J., & Balcázar, J. L. (2020). Optimization of five qPCR protocols toward the detection and the quantification of antimicrobial resistance genes in environmental samples. Scientific reports, 10(1), 1-8. [Link]
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PubChem. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. [Link]
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Gene-Quantification.com. Good practice guide for the application of quantitative PCR (qPCR). [Link]
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PubChem. 3-Amino-4-methylbenzamide. [Link]
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Jackson, A. L., Burchard, J., Leake, D., Reynolds, A., Schelter, J., Guo, J., ... & Linsley, P. S. (2006). Off-target effects by siRNA can induce toxic phenotype. Rna, 12(7), 1179-1187. [Link]
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Zoppi, V., & Ciulli, A. (2022). Identification of a BAZ2A-Bromodomain Hit Compound by Fragment Growing. ACS medicinal chemistry letters, 13(9), 1438-1445. [Link]
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SciSpace. Comparison of siRNA-induced off-target RNA and protein effects. [Link]
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Zoppi, V., Hughes, S. J., Maniaci, C., Testa, A., Gmaschitz, T., Wieser, M., ... & Ciulli, A. (2019). Reevaluation of bromodomain ligands targeting BAZ2A. Journal of medicinal chemistry, 62(17), 8246-8257. [Link]
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PubChem. 3-amino-N-(4-methylphenyl)benzamide. [Link]
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Independent Verification of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide: A Comparative Guide to its Potency and Selectivity as a Putative PARP Inhibitor
Introduction: The Rationale for Independent Verification in Drug Discovery
In the landscape of modern drug discovery, the independent verification of a compound's biological activity is a cornerstone of rigorous scientific practice. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently assess the potency and selectivity of the novel small molecule, 3-Amino-4-(3-methyl-1-piperidinyl)benzamide.
The structural architecture of this molecule, specifically the 3-aminobenzamide core, is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP1 and PARP2 are critical components of the cellular DNA damage response, playing a pivotal role in the repair of single-strand breaks (SSBs).[1][2][3] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which upon DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[1][4] In cancer cells harboring deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated repair leads to a synthetic lethality, making PARP inhibitors a powerful class of anti-cancer agents.[5][6][7]
Given the therapeutic potential of PARP inhibitors, it is imperative to thoroughly characterize novel compounds that may target this enzyme family. This guide will therefore proceed under the well-founded hypothesis that This compound is a PARP inhibitor . We will outline a series of robust, self-validating experimental protocols to:
-
Determine its in vitro enzymatic potency against PARP1 and PARP2.
-
Assess its cellular activity in relevant cancer cell models.
-
Profile its selectivity against a broader panel of protein kinases to identify potential off-target effects.
For comparative analysis, we have selected two well-characterized and clinically relevant PARP inhibitors:
-
Olaparib (Lynparza®): The first-in-class PARP inhibitor approved for the treatment of various cancers with BRCA mutations.[5][8] It is a potent inhibitor of both PARP1 and PARP2.[9]
-
Veliparib (ABT-888): A potent inhibitor of PARP1 and PARP2 that has been extensively investigated in clinical trials.[10][11][12]
By following the methodologies detailed in this guide, researchers can generate high-quality, reproducible data to independently verify the potency and selectivity of this compound and benchmark its performance against established standards in the field.
Comparative Analysis of PARP Inhibitor Potency
The initial and most critical step in characterizing a putative PARP inhibitor is to determine its intrinsic potency against the target enzymes. This is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | Reported IC50/Ki |
| Olaparib | PARP1 | ~1-5 nM |
| PARP2 | ~1-5 nM | |
| Veliparib | PARP1 | Ki: 5.2 nM |
| PARP2 | Ki: 2.9 nM | |
| This compound | PARP1 | To be determined |
| PARP2 | To be determined |
Note: IC50 and Ki values are dependent on assay conditions, particularly the concentration of the substrate (NAD+). The values presented here are representative of those found in the literature for comparative purposes.[9][10][12]
Experimental Workflows for Independent Verification
A logical and sequential experimental workflow is crucial for the comprehensive evaluation of a novel compound. The following diagram illustrates the proposed workflow for the independent verification of this compound.
Caption: A multi-phase experimental workflow for the comprehensive evaluation of a putative PARP inhibitor.
Detailed Experimental Protocols
In Vitro PARP1 and PARP2 Enzymatic Activity Assay
Principle: This assay quantifies the activity of recombinant human PARP1 or PARP2 by measuring the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ substrate onto histone proteins. The biotinylated histones are then captured on a streptavidin-coated plate and detected colorimetrically.
Materials:
-
Recombinant Human PARP1 (e.g., BPS Bioscience, #80501)
-
Recombinant Human PARP2 (e.g., BPS Bioscience, #80503)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/ml BSA)
-
Activated DNA (e.g., Trevigen, #4671-050-01)
-
Histone H1 (e.g., Sigma-Aldrich, #H5505)
-
Biotinylated NAD+ (e.g., Trevigen, #4670-500-01)
-
Streptavidin-coated 96-well plates (e.g., Thermo Fisher, #15125)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate (e.g., R&D Systems, #DY998)
-
TMB Substrate (e.g., BioLegend, #421101)
-
Stop Solution (e.g., 2 N H2SO4)
-
Test compounds: this compound, Olaparib, Veliparib (dissolved in DMSO)
Procedure:
-
Plate Coating: If not pre-coated, coat a 96-well plate with Histone H1 (10 µg/ml in PBS) overnight at 4°C. Wash three times with Wash Buffer.
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in PARP Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In each well of the histone-coated plate, add in the following order:
-
PARP Assay Buffer
-
Activated DNA (final concentration 10 µg/ml)
-
Test compound or vehicle (DMSO)
-
Recombinant PARP1 or PARP2 enzyme (final concentration ~1 nM, to be optimized)
-
-
Initiate Reaction: Add Biotinylated NAD+ (final concentration to be optimized, typically near the Km for NAD+) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Washing: Aspirate the reaction mixture and wash the plate five times with Wash Buffer.
-
Detection: Add Streptavidin-HRP conjugate diluted in Wash Buffer to each well and incubate for 30 minutes at room temperature.
-
Final Wash: Wash the plate five times with Wash Buffer.
-
Signal Development: Add TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add Stop Solution to each well.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular PARP Inhibition Assay (Immunofluorescence)
Principle: This assay measures the inhibition of PARP activity in cells by quantifying the levels of poly(ADP-ribose) (PAR) chains formed in response to DNA damage.
Materials:
-
BRCA1-deficient cancer cell line (e.g., HCC1937 or UWB1.289)
-
Appropriate cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or methyl methanesulfonate (MMS))
-
Test compounds
-
Primary antibody against PAR (e.g., Trevigen, #4336-BPC-100)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fixation and permeabilization buffers
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a low concentration of H2O2 (e.g., 20 µM) or MMS (e.g., 0.5 mM) for 15-30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100 in PBS.
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate with the primary anti-PAR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the mean fluorescence intensity of PAR staining within the nucleus of each cell.
-
Data Analysis: Normalize the PAR signal to the vehicle-treated, DNA-damaged control. Determine the IC50 for cellular PARP inhibition.
Cell Viability Assay in BRCA-Deficient and Proficient Cell Lines
Principle: This assay leverages the concept of synthetic lethality to assess the selective cytotoxicity of PARP inhibitors in cancer cells with deficient HR repair (BRCA1-mutant) compared to cells with functional HR.
Materials:
-
BRCA1-deficient cell line (e.g., HCC1937)
-
Isogenic BRCA1-proficient cell line (e.g., HCC1937 with reconstituted wild-type BRCA1) or a BRCA-proficient breast cancer cell line (e.g., MCF-7).
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
Procedure:
-
Cell Seeding: Seed both BRCA1-deficient and -proficient cells in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a 10-point serial dilution of the test compounds.
-
Incubation: Incubate the cells for 5-7 days to allow for multiple cell divisions.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's protocol and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated control for each cell line. Determine the IC50 for cell viability for each compound in both cell lines. A significantly lower IC50 in the BRCA1-deficient cell line indicates selective synthetic lethality.
Kinase Selectivity Profiling
Principle: To assess the selectivity of the test compound, it should be screened against a broad panel of protein kinases. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
Procedure:
-
Compound Submission: Provide the test compound to a CRO offering kinase selectivity profiling services (e.g., Reaction Biology, Promega).
-
Assay Format: The CRO will typically perform radiometric or luminescence-based kinase activity assays in the presence of a fixed concentration of the test compound (e.g., 1 µM).
-
Data Reporting: The results are usually reported as the percent inhibition of each kinase in the panel.
-
Interpretation: Significant inhibition of kinases other than the intended target (PARP) would indicate potential off-target effects that warrant further investigation.
Visualizing the Underlying Biology and Logic
PARP-Mediated DNA Single-Strand Break Repair Pathway
Caption: The role of PARP1/2 in the DNA single-strand break repair pathway and the point of inhibition.
Logic of Synthetic Lethality in BRCA-Deficient Cells
Caption: The principle of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.
Conclusion and Future Directions
This guide provides a robust and comprehensive framework for the independent verification of the potency and selectivity of this compound as a putative PARP inhibitor. By systematically applying the detailed protocols for in vitro enzymatic assays, cellular activity assessments, and broad kinase profiling, researchers can generate high-quality, comparative data. This will not only validate the compound's mechanism of action but also provide critical insights into its potential as a therapeutic agent. The inclusion of well-characterized competitor compounds, Olaparib and Veliparib, ensures that the data generated is benchmarked against the current standards in the field. Ultimately, rigorous and independent verification is paramount to advancing novel chemical entities from the laboratory to the clinic.
References
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Veliparib - Grokipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Olaparib - Wikipedia. (2024, January 15). Retrieved January 20, 2026, from [Link]
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Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). Retrieved January 20, 2026, from [Link]
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Olaparib - PMC - NIH. (2016, May 2). Retrieved January 20, 2026, from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. Proper disposal is a critical final step, ensuring the safety of personnel, the integrity of the research environment, and compliance with regulatory standards. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.
Understanding the Compound: Hazard Profile and Core Chemical Characteristics
Before initiating any disposal-related activities, a thorough understanding of the compound's properties is paramount. This compound is a solid organic compound with a molecular structure incorporating an aromatic amine, a benzamide, and a piperidine ring. Its known hazard profile, as indicated by its Safety Data Sheet (SDS), is the foundation of these disposal procedures.[1]
| Property | Value | Source |
| Physical State | Solid | [1] |
| CAS Number | 915920-42-2 | [1] |
| Molecular Formula | C13H19N3O | [1] |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Signal Word | Warning | [1] |
The presence of the aromatic amine and piperidine moieties suggests that the compound should be handled with the caution typically afforded to these classes of chemicals, which can be toxic and environmentally harmful if not disposed of correctly.[2][3]
Core Disposal Directive: Containment and Professional Disposal
The primary and most critical directive for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or down the sanitary sewer.[4] The overarching goal is secure containment and transfer to a licensed professional waste disposal service.[5]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
1. Personal Protective Equipment (PPE): The First Line of Defense
Given the compound's irritant properties, stringent adherence to PPE is non-negotiable.[1]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against dust particles and potential splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust particles.[1]
2. Waste Segregation and Containerization: Preventing Hazardous Reactions
Proper segregation is crucial to prevent accidental and potentially dangerous chemical reactions within a waste container.[3]
-
Dedicated Waste Stream: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing papers, contaminated gloves). Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids, with which piperidine derivatives can react.[2]
-
Container Selection: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is in good condition, free from cracks or leaks.
-
Labeling: The waste container must be labeled in accordance with EPA and OSHA regulations. The label should include:[4][6]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of waste generation (when the first material is added)
-
The physical state (Solid)
-
The relevant hazard pictograms (Irritant)
-
The name and contact information of the principal investigator or laboratory supervisor.
-
3. Storage of Hazardous Waste: Ensuring a Safe Holding Environment
Proper storage of the sealed waste container pending pickup is a critical component of laboratory safety.
-
Location: Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[6]
-
Conditions: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.
-
Incompatible Materials: Ensure the waste container is stored separately from incompatible materials, such as strong acids and oxidizing agents.[2][3]
4. Arranging for Professional Disposal: The Final Step
The final and most crucial step is the transfer of the hazardous waste to a licensed and certified hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging hazardous waste pickup. They will have established procedures and contracts with licensed disposal vendors.
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office. Ensure all information is accurate and complete.
Sources
Personal protective equipment for handling 3-Amino-4-(3-methyl-1-piperidinyl)benzamide
Essential Safety and Handling Guide: 3-Amino-4-(3-methyl-1-piperidinyl)benzamide
This document provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 915920-42-2). As a specific Safety Data Sheet (SDS) with comprehensive toxicological data is not widely available, this guide is synthesized from the known chemical properties of the compound and extensive data from structurally related aromatic amines and benzamides. A conservative and rigorous approach to safety is therefore mandatory. All personnel must conduct a thorough, experiment-specific risk assessment before commencing any work.
Hazard Assessment & Risk Profile
The primary hazards associated with this compound are derived from its structural motifs: an aromatic amine and a benzamide functional group. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1][2][3] Benzamides can also present significant health risks, including oral toxicity and potential genetic defects.
The primary routes of exposure are inhalation of dust, direct skin and eye contact, and accidental ingestion.[1]
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Code | Statement | Rationale and Reference |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | This is a known hazard for this specific compound.[4] |
| Eye Irritation | H319 | Causes serious eye irritation | Inferred from structurally similar compounds like p-amino benzamide.[5] |
| Oral Toxicity | H302 | Harmful if swallowed | A common hazard for benzamide and amino benzamide derivatives.[5][6] |
| Respiratory Irritation | H335 | May cause respiratory irritation | Inferred from related compounds and the precautionary statement to avoid breathing dust.[4][7] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | Benzamide, a core structural component, is suspected of causing genetic defects. Aromatic amines as a class are a concern for mutagenicity.[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is critical to establish a self-validating system of protection that minimizes all potential routes of exposure.
Table 2: Recommended Personal Protective Equipment (PPE)
| Category | Item | Specification | Rationale |
|---|---|---|---|
| Respiratory Protection | NIOSH-approved Respirator | N95-rated dust mask (minimum). For procedures with high dust potential, a half-mask or full-face respirator with P100 (or ABEK-P2/P3) cartridges is recommended. | Prevents inhalation of fine dust particles, a primary exposure route that can cause respiratory irritation and potential systemic toxicity.[1][7] All handling of the solid compound should ideally be performed in a certified chemical fume hood.[8] |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles.[8] | Protects against dust particles and accidental splashes. The combination provides full-face protection, which is crucial given the presumed severe eye irritation.[5][9] |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves, double-gloved. Inspect gloves before use and change them frequently or immediately upon contamination. | Aromatic amines are readily absorbed through the skin.[2] Double-gloving provides an essential barrier and allows for safe removal of a contaminated outer layer without compromising skin integrity.[1] |
| Body Protection | Laboratory Coat & Impervious Clothing | A long-sleeved, flame-retardant lab coat is mandatory. For larger quantities, a chemical-resistant apron or impervious suit should be considered. | Protects skin and personal clothing from accidental spills and contamination.[8][10] |
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Confirm that a current, signed risk assessment for the planned experiment is in place.
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[9]
-
Verify that a chemical spill kit appropriate for solid aromatic amines is readily available.
-
Confirm the eyewash station and safety shower are unobstructed and operational.[11]
-
Don all required PPE as specified in Table 2.
-
-
Weighing and Transfer:
-
Conduct all manipulations of the solid compound within the fume hood to minimize inhalation exposure.[9]
-
Use a draft shield or a ventilated balance enclosure for weighing to prevent dust dispersal.[1]
-
Use a spatula or other appropriate tool to carefully transfer the chemical, avoiding actions that could generate dust.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Carefully doff PPE, avoiding contact with the contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures & Spill Management
Immediate and correct response to an exposure or spill is critical.
-
In Case of a Minor Spill (Contained within a Fume Hood):
-
Alert personnel in the immediate area.
-
Use absorbent pads from a chemical spill kit to gently cover and collect the material. Avoid dry sweeping, which can create dust.[7]
-
Place all contaminated materials, including your outer gloves, into a clearly labeled, sealed hazardous waste container.
-
Thoroughly decontaminate the area.
-
-
In Case of a Major Spill (Outside a Fume Hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety officer immediately.
-
Prevent entry into the contaminated area.
-
Allow only trained emergency response personnel to conduct the cleanup.
-
-
Exposure First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][12]
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all leftover solid compounds and grossly contaminated materials (e.g., absorbent pads from spills) in a dedicated, sealed, and clearly labeled hazardous waste container.[13]
-
Contaminated PPE: Disposable PPE such as gloves, masks, and lab coats should be placed in a separate, sealed bag or container labeled as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
-
-
Disposal Protocol:
-
Never dispose of amine waste down the drain, as it can be toxic to aquatic life.[2][13]
-
All waste must be disposed of through your institution's licensed hazardous waste disposal program, in compliance with all local, state, and federal regulations.
-
For large-scale operations, chemical degradation or incineration are recognized methods for the ultimate destruction of aromatic amine waste.[2][14]
-
References
-
SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. Available at: [Link]
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Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
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Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]
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Dal Corp. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Available at: [Link]
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Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE. Available at: [Link]
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US EPA. (2025). Personal Protective Equipment. Available at: [Link]
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Capot Chemical Co., Ltd. (2018). MSDS of 3-Amino-4-methylbenzamide. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
